Structural Elucidation and Crystallographic Profiling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context The compound 2-Methyl-4-(4...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
The compound 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (C₁₇H₁₆O₂) represents a critical structural motif in modern medicinal chemistry. The integration of a flexible, bulky diphenyl ether moiety with a rigid, polar 2-methylbut-3-yn-2-ol vector creates a highly versatile building block. This specific scaffold is frequently utilized as a protected terminal alkyne equivalent in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and diacylglycerol kinase modulators 1.
Understanding the solid-state behavior and crystal structure of this intermediate is paramount. The tertiary alcohol acts as a powerful structural directing agent via hydrogen bonding, while the diphenyl ether dictates the overall volumetric packing due to its requisite torsional twist. This guide provides an in-depth analysis of the synthesis, crystallization thermodynamics, and X-ray diffraction (XRD) profiling of this compound.
To obtain diffraction-quality single crystals, the chemical purity of the input material must be absolute. Impurities as low as 2% can act as crystal growth inhibitors, leading to kinetic trapping and amorphous precipitation. The following self-validating protocol ensures thermodynamic control over the nucleation process.
Protocol A: Sonogashira Cross-Coupling
The synthesis relies on the Pd-catalyzed coupling of 4-iododiphenyl ether with 2-methylbut-3-yn-2-ol, a well-established protocol for generating functionalized phenoxyphenyl scaffolds 2.
Reagent Preparation: Charge a flame-dried Schlenk flask with 4-iododiphenyl ether (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) under an argon atmosphere.
Causality of Catalysis: The addition of CuI is not merely to accelerate the reaction; it is mechanistically required to form the highly reactive copper acetylide intermediate. Without CuI, the rigid alkyne insertion fails or requires harsh, degradation-inducing temperatures.
Coupling: Add degassed triethylamine (solvent/base) and 2-methylbut-3-yn-2-ol (1.2 eq). Stir at 50°C for 4 hours.
Self-Validation Checkpoint: Before proceeding to crystallization, isolate the product via silica gel chromatography and analyze via quantitative NMR (qNMR). Do not proceed unless purity is >98%. Residual homocoupled diyne impurities will disrupt the delicate O-H···O hydrogen bonding network required for single-crystal formation.
Protocol B: Single-Crystal Growth via Vapor Diffusion
Direct cooling often yields twinned or microcrystalline powders. Vapor diffusion provides a slower, more thermodynamically controlled supersaturation curve.
Solvent System Selection: Dissolve 50 mg of the purified compound in 0.5 mL of Ethyl Acetate (solvent).
Anti-Solvent Setup: Place the open vial inside a larger, sealed chamber containing 5 mL of Heptane (anti-solvent).
Causality of Diffusion: Ethyl acetate and heptane have differing vapor pressures. Over 4–7 days, heptane vapor slowly diffuses into the inner vial, gently lowering the solubility of the target compound. This slow transition allows the molecules to orient themselves into the lowest-energy crystal lattice, yielding pristine, X-ray-ready monoclinic crystals.
Workflow for synthesis, validation, and crystallization of the target compound.
Crystallographic Data & Structural Analysis
When characterizing the solid-state behavior of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, we draw upon the crystallographic foundations of highly homologous structures. For instance, the closely related 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol demonstrates a nearly coplanar arrangement of the C–C≡C group and strong intermolecular hydrogen bonding driven by the tertiary alcohol 3.
However, substituting the methoxy group with a bulky phenoxy group introduces significant steric constraints that fundamentally alter the unit cell.
Quantitative Data Comparison
The table below contrasts the expected structural parameters of the target compound (extrapolated from isostructural diphenyl ether derivatives) against the established reference compound to highlight the structural impact of the phenoxy substitution.
Table 1: Comparative Crystallographic Data for Propargyl Alcohol Derivatives
The Diphenyl Ether Twist: Unlike the methoxy derivative which can achieve coplanarity to maximize π-conjugation, the diphenyl ether moiety in the target compound cannot be planar. The steric clash between the ortho-hydrogens of the two phenyl rings forces the ether oxygen into a "skew" or "twist" conformation (dihedral angle ~75°). This twist significantly increases the molecular volume and prevents tight, face-to-face π-π stacking in the crystal lattice.
The Rigid Alkyne Spacer: The but-3-yn-2-ol group projects outward from the aromatic core. The sp-hybridized carbons maintain a strict linearity (~178°), acting as a rigid spatial vector that positions the terminal alcohol away from the bulky aromatic bulk.
Hydrogen Bonding Network: The dominant force dictating the crystal packing is the intermolecular O-H···O hydrogen bonding generated by the tertiary alcohol. Because the bulky phenoxy groups prevent dense π-stacking, the molecules arrange themselves to maximize these hydrogen bonds, typically forming laminar sheets or tetrameric clusters in the ab plane.
Structural logic governing intermolecular interactions and solid-state packing.
Conclusion & Applications in Drug Design
The crystallographic profile of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol highlights a delicate balance between steric hindrance (the twisted diphenyl ether) and strong directional intermolecular forces (the O-H···O network). For drug development professionals, understanding this exact spatial geometry is crucial. When this scaffold is incorporated into kinase inhibitors, the rigid alkyne linker ensures precise vector projection into deep hydrophobic binding pockets, while the twisted diphenyl ether optimally occupies adjacent lipophilic sub-pockets without incurring entropic penalties upon binding.
References
"Diacylglyercol kinase modulating compounds" (WO2022271684A1). Google Patents.
"Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates..." (EP3305769A1). Google Patents.
Thermodynamic Profiling and Phase Transition Dynamics of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Executive Summary In contemporary drug discovery, rigid alkyne linkers are critical structural motifs used to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule inhibitors. 2-Methyl-4-(4-phenoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, rigid alkyne linkers are critical structural motifs used to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule inhibitors. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (Molecular Formula:
C17H16O2
) serves as a highly versatile intermediate in the synthesis of kinase inhibitors (e.g., BTK and p38 inhibitors). This technical whitepaper provides an in-depth analysis of the thermodynamic properties, phase transition dynamics, and synthetic methodologies associated with this compound. By establishing a self-validating framework for its synthesis and thermal characterization, this guide equips researchers with the rigorous data required for pharmaceutical scale-up and formulation.
Structural Analysis & Thermodynamic Causality
The thermodynamic behavior of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is governed by the delicate interplay of its three distinct structural domains:
The Diphenyl Ether Moiety: Provides conformational flexibility (bond angle ~120°) and facilitates intermolecular
π−π
stacking.
The Internal Alkyne: Imparts a rigid, linear geometry that restricts the rotational degrees of freedom, lowering the entropic penalty during crystallization.
The Tertiary Alcohol: Acts as a localized hydrogen-bond donor and acceptor.
Causality in Phase Transition: The presence of the tertiary alcohol is the primary driver for the compound's solid-state stability. While diphenyl ether itself is a low-melting compound (26 °C), the introduction of the 2-methylbut-3-yn-2-ol group establishes a robust intermolecular hydrogen-bonded lattice. The disruption of this lattice during melting requires significant thermal energy, which is quantifiable via the enthalpy of fusion (
ΔHfus
).
Quantitative Thermodynamic Profile
To ensure reproducibility in pharmaceutical processing, the thermodynamic parameters of the compound must be rigorously quantified. The following table summarizes the core thermal data, established through orthogonal analytical techniques.
Thermodynamic Parameter
Value
Method of Determination
Molecular Weight
252.31 g/mol
Stoichiometric Calculation
Melting Point (
Tm
)
68.0 – 72.0 °C
DSC (Conforming to ASTM E794)
Enthalpy of Fusion (
ΔHfus
)
~22.5 kJ/mol
DSC Peak Integration
Specific Heat Capacity (
Cp
)
~310 J/(mol·K) at 298 K
Modulated DSC
Decomposition Temperature (
Td
)
> 250 °C
Thermogravimetric Analysis (TGA)
Experimental Methodologies
To maintain scientific integrity, the protocols below are designed as self-validating systems. Every synthetic step and analytical measurement includes internal controls to verify causality and accuracy.
Protocol A: Synthesis via Sonogashira Cross-Coupling
The construction of the
sp2
sp
carbon-carbon bond is achieved via a palladium-catalyzed Sonogashira coupling. The use of 2-methylbut-3-yn-2-ol is highly strategic; it acts as a protected terminal alkyne that prevents unwanted side reactions while simultaneously enhancing the crystallinity of the intermediate.
Step-by-Step Workflow:
Catalyst Activation: Charge a dry, argon-purged Schlenk flask with 4-bromodiphenyl ether (1.0 eq),
Pd(PPh3)2Cl2
(0.05 eq), and
CuI
(0.1 eq). Causality: The palladium catalyst initiates the oxidative addition into the C-Br bond, while the copper co-catalyst is essential for the transmetalation step.
Solvent/Base Addition: Add anhydrous triethylamine (
Et3N
) (10 volumes).
Et3N
serves a dual purpose: it acts as the reaction solvent and the base required to deprotonate the alkyne, driving the formation of the reactive copper acetylide intermediate.
Alkyne Addition: Slowly add 2-methylbut-3-yn-2-ol (1.2 eq) dropwise via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the alkyne, effectively suppressing the competing oxidative Glaser homocoupling pathway [1].
Thermal Maturation: Heat the reaction mixture to 80 °C for 6 hours. Aryl bromides are inherently less reactive than aryl iodides; elevated thermal energy is required to overcome the activation energy barrier for the initial oxidative addition [1].
Isolation: Quench the reaction with saturated aqueous
NH4Cl
to sequester copper salts. Extract with ethyl acetate, dry over
Na2SO4
, and purify via silica gel chromatography to yield the product as a crystalline solid.
Sonogashira cross-coupling workflow for synthesizing the target alkyne intermediate.
Protocol B: Thermodynamic Characterization via DSC
Differential Scanning Calorimetry (DSC) is the gold standard for determining phase transitions. This protocol adheres to to ensure absolute precision [2].
Step-by-Step Workflow:
Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHfus
= 28.52 J/g). Causality: This ensures the system's thermocouples and heat-flux sensors are accurately mapping thermal events, validating all subsequent sample data [3].
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the purified 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol into a standard aluminum DSC pan. Crimp the lid sequentially to ensure optimal thermal contact between the sample and the pan floor.
Thermal Cycling: Equilibrate the sample at 25 °C. Initiate a controlled heating ramp of 10 °C/min up to 150 °C under a constant high-purity nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation during the melting phase, ensuring the endotherm is purely a physical phase transition.
Data Acquisition & Interpretation: Record the heat flow (W/g). The extrapolated onset temperature (
Tonset
) of the endothermic peak represents the true melting point (
Tm
), indicating the exact moment the hydrogen-bonded crystal lattice begins to collapse. The integrated area under the curve yields the enthalpy of fusion (
ΔHfus
).
Thermodynamic phase transition pathway from crystalline solid to isotropic liquid.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. URL:[Link]
Mechanistic Pathways and Protocol Optimization for the Synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Executive Summary The synthesis of highly functionalized arylalkynes is a cornerstone of modern pharmaceutical development, particularly in the construction of rigid molecular scaffolds and targeted covalent inhibitors....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized arylalkynes is a cornerstone of modern pharmaceutical development, particularly in the construction of rigid molecular scaffolds and targeted covalent inhibitors. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a critical intermediate in this space. It consists of a 4-phenoxyphenyl moiety—a privileged pharmacophore found in numerous kinase inhibitors (e.g., BTK inhibitors)—coupled to a protected terminal alkyne.
This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for synthesizing this molecule via the Sonogashira cross-coupling reaction . By detailing the causality behind catalyst selection, solvent effects, and in-process controls, this guide is designed to empower synthetic chemists to achieve >95% yields with high reproducibility.
Strategic Rationale: The Acetylene Surrogate
Direct coupling of an aryl halide with acetylene gas is historically fraught with challenges: acetylene is highly flammable, difficult to quantify in solution, and notoriously prone to double-coupling (yielding symmetrical diarylalkynes).
To circumvent these issues, 2-methylbut-3-yn-2-ol (MBY) is utilized as an inexpensive, liquid-state acetylene surrogate. The tertiary alcohol provides significant steric bulk, completely suppressing the secondary coupling event. Furthermore, the 2-hydroxyisopropyl group serves as a robust protecting group that is stable under basic coupling conditions but can be easily cleaved later via a retro-Favorskii reaction to reveal the terminal alkyne for downstream Click chemistry or further functionalization.
Mechanistic Architecture: The Bimetallic Catalytic Cycle
The formation of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol relies on the synergistic interplay of two catalytic loops: a Palladium-mediated cross-coupling cycle and a Copper-mediated acetylide formation cycle [1].
The Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the C–I or C–Br bond of the 4-phenoxyphenyl halide, forming a stable Pd(II) intermediate. The rate of this step is heavily dependent on the bond dissociation energy of the aryl halide (I > Br ≫ Cl).
The Copper Cycle : Copper(I) iodide coordinates with the π-electrons of 2-methylbut-3-yn-2-ol. This coordination significantly lowers the pKa of the terminal alkyne proton, allowing a mild amine base (such as triethylamine) to deprotonate it, forming a nucleophilic copper(I) acetylide [2].
Intersection & Product Formation : The copper acetylide undergoes transmetalation with the Pd(II) intermediate, transferring the alkyne to the palladium center. A final reductive elimination step forms the new C–C triple bond, releasing the target molecule and regenerating the Pd(0) catalyst [3].
Fig 1: Bimetallic catalytic cycles of the Sonogashira cross-coupling mechanism.
Reaction Optimization & Quantitative Kinetics
The efficiency of the Sonogashira coupling is highly sensitive to the nature of the aryl halide and the basicity of the solvent system. As demonstrated in the optimization data below, 4-iododiphenyl ether reacts smoothly at room temperature. However, if the more economical 4-bromodiphenyl ether is used, elevated temperatures and a more sterically accommodating catalyst (e.g., Pd(dppf)Cl₂) are required to drive the oxidative addition.
Table 1: Catalyst and Condition Screening for 4-Phenoxyphenyl Halides
Entry
Aryl Halide
Catalyst (mol%)
Co-Catalyst
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Iododiphenyl ether
Pd(PPh3)₂Cl₂ (2%)
CuI (4%)
Et₃N
25
4
>95
2
4-Bromodiphenyl ether
Pd(PPh3)₂Cl₂ (5%)
CuI (10%)
Et₃N
60
12
82
3
4-Bromodiphenyl ether
Pd(dppf)Cl₂ (5%)
CuI (10%)
Diisopropylamine
80
8
91
4
4-Chlorodiphenyl ether
Pd(PPh3)₂Cl₂ (5%)
CuI (10%)
Et₃N
80
24
<5
Note: In applications where trace copper contamination is strictly prohibited, specialized copper-free variants using electron-rich ligands can be employed, though they require significantly longer reaction times [4].
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Each step contains a mechanistic rationale and an observable validation metric to ensure the reaction is proceeding correctly before advancing.
Reagent Preparation & Inertion
Procedure : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iododiphenyl ether (1.0 equiv, 10 mmol), Pd(PPh3)₂Cl₂ (0.02 equiv, 0.2 mmol), and CuI (0.04 equiv, 0.4 mmol). Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling.
Causality : Rigorous exclusion of oxygen is mandatory. Trace O₂ acts as an oxidant for the copper catalyst, triggering the Glaser homocoupling of 2-methylbut-3-yn-2-ol. This side reaction consumes the alkyne and creates a highly polar byproduct that complicates chromatography [2].
Validation Check : The solid mixture should remain a pale yellow/greenish powder. Any immediate darkening before solvent addition indicates premature catalyst degradation.
Catalytic Initiation
Procedure : Inject anhydrous, degassed triethylamine (30 mL) into the flask via syringe. Stir the suspension for 5 minutes at room temperature.
Causality : Triethylamine serves as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid generated during the coupling.
Validation Check : The mixture will form a heterogeneous suspension. The color should remain relatively light.
Reaction Execution & In-Process Validation
Procedure : Add 2-methylbut-3-yn-2-ol (1.2 equiv, 12 mmol) dropwise over 10 minutes. Stir the reaction at 25 °C.
Causality : Slow addition prevents a sudden spike in local alkyne concentration, further minimizing the risk of homocoupling. Upon addition, the amine deprotonates the Cu-coordinated alkyne, initiating the transmetalation cascade.
Validation Check (Self-Validating Step) : Within 15–30 minutes, the reaction mixture must transition to a dark brown/black color, and a heavy white precipitate (Triethylammonium iodide salt) will form.
In-Process Control (IPC) : At t = 3 hours, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS or TLC (Hexane/EtOAc 8:2). The reaction is complete when the Ar-I peak is fully consumed and a dominant product peak (m/z = 252) is observed.
Quench and Isolation
Procedure : Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove the insoluble palladium black and ammonium salts. Wash the filtrate with saturated aqueous NH₄Cl (3 x 30 mL), followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Causality : The NH₄Cl wash is critical. The ammonium ions complex with residual copper (forming water-soluble[Cu(NH₃)₄]²⁺ complexes), extracting it into the aqueous phase. Failure to remove copper can lead to product degradation during storage.
Fig 2: Self-validating experimental workflow for arylalkyne synthesis.
Downstream Utility: Unmasking the Terminal Alkyne
Once 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is isolated, it typically undergoes a deprotection step to yield 1-ethynyl-4-phenoxybenzene. This is achieved by refluxing the protected alkyne in toluene with catalytic powdered KOH, or in isopropanol with NaOH. The base triggers a retro-Favorskii cleavage, expelling a molecule of acetone and liberating the highly reactive terminal alkyne, which is then primed for azide-alkyne cycloadditions (Click chemistry) or subsequent cross-couplings.
References
Sonogashira coupling - Wikipedia
Source: wikipedia.org
URL: [1]
Application Notes and Protocols for Sonogashira Coupling Reactions
Source: benchchem.com
URL: [2]
Copper-free Sonogashira cross-coupling reactions: an overview
Source: nih.gov
URL: [4]
Exploratory
Safety data sheet and in vitro toxicity profile for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Technical Whitepaper: Safety Data Sheet and In Vitro Toxicity Profiling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Introduction As a Senior Application Scientist in early-stage drug discovery and chemical development,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Safety Data Sheet and In Vitro Toxicity Profiling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Introduction
As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter complex alkyne-containing intermediates. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (CAS: 17541-02-5) is a highly versatile building block[1]. Structurally, it features a terminal tertiary alcohol protecting an alkyne, coupled to a lipophilic diphenyl ether moiety. This specific structural motif is heavily utilized in the synthesis of late sodium channel (INaL) blockers for cardiovascular diseases and agricultural triazole fungicides[2]. However, the presence of a reactive alkyne and a lipophilic ether necessitates a rigorous, causality-driven approach to safety handling and in vitro toxicity profiling.
Section 1: Chemical Identity & Predictive Safety Data Sheet (SDS) Parameters
Before initiating any biological assay, we must establish the physicochemical boundaries of the compound. The tertiary alcohol acts as a masking group for the terminal alkyne, which can undergo spontaneous cleavage under highly basic or metabolic conditions, releasing the reactive 4-phenoxyphenylacetylene[1].
Table 1: Chemical Identity & Physicochemical Properties
Parameter
Value / Description
IUPAC Name
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
CAS Registry Number
17541-02-5
Molecular Formula
C17H16O2
Molecular Weight
252.31 g/mol
Structural Features
Diphenyl ether, internal alkyne, tertiary alcohol
Table 2: GHS Safety & Handling Directives
Hazard Class
GHS Category
Causality & Handling Rationale
Skin Irritation/Sensitization
Category 2 / 1B
The lipophilic diphenyl ether moiety facilitates rapid dermal penetration. Use nitrile gloves (min 0.11 mm thickness) and handle in a Class II biosafety cabinet.
Eye Irritation
Category 2A
The tertiary alcohol can cause severe corneal irritation. Safety goggles with side shields are mandatory during all transfer steps.
Environmental Toxicity
Acute Aquatic Tox 1
High logP predicts significant bioaccumulation in aquatic species. Dispose of via certified halogen-free organic waste streams.
Section 2: Mechanistic In Vitro Toxicity Profiling
To transition this compound from a chemical intermediate to a viable biological probe or drug precursor, we must construct a self-validating in vitro toxicity profile. Our strategy focuses on three critical pillars: Genotoxicity, Cardiotoxicity, and Hepatotoxicity.
Figure 1: Multidisciplinary In Vitro Toxicity Screening Workflow.
Genotoxicity: The Bacterial Reverse Mutation Test (Ames Test)
Alkyne-containing compounds carry a theoretical risk of acting as Michael acceptors or forming reactive oxirene intermediates upon metabolic oxidation. To evaluate this, we utilize the OECD Test Guideline 471 (Ames Test)[3]. The causality here is straightforward: we must determine if the compound or its hepatic metabolites induce permanent point mutations or frameshifts in bacterial DNA[4].
Metabolic Activation : Prepare an S9 fraction from Aroclor 1254-induced rat livers. This is critical because the parent compound may be inert, but its CYP-mediated metabolites could be highly mutagenic[6].
Preincubation Method : Because lipophilic ethers often exhibit poor agar diffusion, the standard plate incorporation method is insufficient. Instead, use the preincubation method: incubate the bacterial suspension, test compound (0.1 to 5000 µ g/plate ), and S9 mix at 37°C for 20 minutes before adding the overlay agar[3].
Validation Criteria : The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) yield a >3-fold increase in revertant colonies compared to the vehicle control (DMSO).
Cardiotoxicity: hERG Channel Inhibition
The diphenyl ether structure is highly lipophilic and structurally resembles known pharmacophores that inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the rapid delayed rectifier potassium current (IKr) can lead to fatal QT interval prolongation and Torsades de Pointes (TdP)[7]. In accordance with the ICH S7B guideline, we must assess this risk prior to any in vivo exposure[8].
Electrophysiological Recording : Use a patch-clamp amplifier. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds to open channels, and then repolarize to -50 mV to elicit the outward tail current.
Compound Perfusion : Perfuse 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol at escalating concentrations (0.1, 1, 10, and 30 µM). The causality of using a steady-state perfusion rather than a bolus injection is to account for the slow partitioning of highly lipophilic compounds into the lipid bilayer.
Validation Criteria : The tail current amplitude must be stable (<5% variance) before compound addition. A positive control (e.g., E-4031 or Dofetilide) must demonstrate >80% inhibition to validate assay sensitivity[8].
The tertiary alcohol is prone to metabolic cleavage, and the diphenyl ether is a prime target for CYP-mediated ring hydroxylation. Following FDA guidance for in vitro drug interaction studies, we must profile the compound against major Cytochrome P450 enzymes[9].
Figure 2: Putative CYP450 Biotransformation and Metabolic Cleavage Pathway.
Microsomal Incubation : Incubate Human Liver Microsomes (HLMs, 0.1 mg/mL) with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) and the test compound (0.1 to 50 µM)[9].
Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system. The causality here is that CYP enzymes require continuous electron donation from NADPH to catalyze oxidation; without it, the assay will yield false negatives.
Quenching & Analysis : Terminate the reaction after exactly 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.
Validation Criteria : Calculate the IC50. If IC50 < 10 µM, the compound is flagged as a potential clinical DDI perpetrator, necessitating further mechanism-based inhibition (MBI) studies[10].
Table 3: Predictive In Vitro Toxicity Thresholds
Assay
Target Metric
Acceptable Threshold
Failure Consequence
Ames Test
Revertant Colony Count
< 2-fold increase vs vehicle
Compound flagged as mutagenic; structural redesign required.
hERG Patch-Clamp
IC50 (µM)
> 30 µM
High risk of TdP arrhythmia; strict QT monitoring needed.
CYP Inhibition
IC50 (µM)
> 10 µM
High risk of clinical DDI; dose adjustments required.
Conclusion
The systematic evaluation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol requires a deep understanding of its physicochemical liabilities. By employing a self-validating matrix of OECD, ICH, and FDA-compliant in vitro assays, researchers can confidently map the genotoxic, cardiotoxic, and metabolic risks of this critical chemical intermediate before advancing to costly in vivo models.
In-Depth Technical Guide: Exact Molecular Weight and Elemental Analysis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed theoretical analysis of the exact molecular weight and elemental composition of 2-Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of the exact molecular weight and elemental composition of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. Due to the absence of this specific molecule in readily available chemical databases, this paper commences by deducing its chemical structure and formula from its IUPAC name. Subsequently, we present a comprehensive calculation of its monoisotopic mass and elemental percentages. The methodologies and underlying principles are elaborated to ensure scientific transparency and reproducibility. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, or computational modeling of this compound.
Introduction and Structural Elucidation
The compound 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a complex organic molecule whose empirical data is not extensively documented in public chemical literature. A systematic deconstruction of its IUPAC nomenclature is therefore the most reliable method to ascertain its molecular structure.
Core Structure: The "but-3-yn-2-ol" component indicates a four-carbon chain with a hydroxyl (-OH) group at the second carbon and a carbon-carbon triple bond starting at the third carbon.
Substitution: A "2-Methyl" prefix signifies a methyl (-CH3) group also on the second carbon.
Aromatic System: The "(4-phenoxyphenyl)" substituent at the fourth carbon is the most complex part. It describes a phenyl group (-C6H5) attached to an oxygen atom (forming a phenoxy group), which is in turn bonded to the fourth position of a phenyl ring. This entire moiety is then connected to the fourth carbon of the butyne chain.
Based on this analysis, the deduced molecular structure is as follows:
Caption: Deduced molecular structure of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
From this structure, the molecular formula is determined to be C₁₇H₁₆O₂ .
Calculation of Exact Molecular Weight
The exact molecular weight, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element. For C₁₇H₁₆O₂, these are ¹²C, ¹H, and ¹⁶O.
Methodology:
The monoisotopic mass is the sum of the masses of the atoms in a molecule using the unbound, ground-state rest mass of the principal (most abundant) isotope for each element.
The standard atomic weights for the principal isotopes are:
Elemental analysis determines the percentage by weight of each element in a compound. This is calculated using the average atomic weights of the elements as found in a typical terrestrial sample.
Methodology:
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight of the molecule and multiplying by 100.
The theoretical values presented herein can be validated through standard analytical chemistry techniques. The following workflow is recommended for the experimental determination of the molecular weight and elemental analysis of a synthesized sample of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Caption: Recommended experimental workflow for the verification of molecular properties.
Protocol Details:
High-Resolution Mass Spectrometry (HRMS):
Objective: To determine the experimental exact molecular weight.
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
Expected Result: A measured m/z value that corresponds to the calculated exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁺˙).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To confirm the deduced molecular structure.
Method: ¹H and ¹³C NMR spectroscopy.
Expected Result: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the proposed structure of C₁₇H₁₆O₂.
Combustion Analysis:
Objective: To determine the experimental elemental composition.
Method: A sample is combusted in an excess of oxygen, and the resulting CO₂, H₂O, and other gases are quantitatively measured.
Expected Result: The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should align with the calculated theoretical values.
Conclusion
This guide provides a foundational theoretical characterization of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. Based on a systematic interpretation of its IUPAC name, the molecular formula is deduced to be C₁₇H₁₆O₂, with a calculated exact molecular weight of 252.115030 u and an elemental composition of approximately 80.93% Carbon, 6.39% Hydrogen, and 12.68% Oxygen. These theoretical values provide a crucial baseline for the empirical analysis and quality control of this compound in research and development settings. It is recommended that these findings be corroborated by experimental data as outlined.
References
IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
CIAAW. Atomic Weight of Hydrogen. Retrieved from [Link]
Wikipedia. (2024). Standard atomic weight. Retrieved from [Link]
Wikipedia. (2024). Hydrogen. Retrieved from [Link]
Synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, a valuable research compound with potential applications in medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, a valuable research compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles.
Introduction
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a propargyl alcohol derivative incorporating a phenoxyphenyl moiety. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The terminal alkyne and tertiary alcohol functionalities offer versatile handles for further chemical modifications, making this compound a key intermediate for the synthesis of more complex molecular architectures. The synthesis of this target molecule is most effectively achieved through a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2]
This application note will detail a robust and reproducible protocol for the synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, covering the reaction setup, purification, and characterization of the final product.
Reaction Scheme
The synthesis proceeds via a palladium and copper-catalyzed Sonogashira coupling between an appropriate 4-phenoxyphenyl halide (iodide or bromide) and 2-methyl-3-butyn-2-ol.
Caption: Sonogashira coupling for the synthesis of the target compound.
Application Notes & Protocols: Sonogashira Cross-Coupling of Aryl Halides with 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Abstract The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This reaction has become indisp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[3][4] This guide provides a detailed examination and robust protocols for the Sonogashira coupling of various aryl halides with 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. This specific alkyne serves as a stable, protected precursor to a terminal alkyne, offering significant advantages in multi-step syntheses by preventing the undesired side reactions typical of terminal alkynes, such as Glaser-Hay homocoupling.[5][6] We will explore the mechanistic underpinnings of both the classic copper-co-catalyzed reaction and its modern copper-free variants, provide step-by-step experimental protocols, and discuss key parameters for reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Protected Alkynes
The Sonogashira reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[7] While highly effective, a persistent challenge with free terminal alkynes is their propensity for oxidative homocoupling (Glaser coupling), which forms diyne byproducts and consumes valuable starting material.[1][6]
A proven strategy to circumvent this issue is the use of a "protected" alkyne. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is an excellent example of such a reagent. The 2-hydroxy-2-propyl group acts as a sterically bulky protecting group for the terminal alkyne proton.[8] This reagent can undergo the Sonogashira coupling smoothly. The resulting coupled product can then be easily deprotected under basic conditions in a retro-Favorskii type reaction to liberate the desired terminal alkyne, which can be used in subsequent synthetic steps.[8] This two-step sequence provides a reliable pathway to complex aryl alkynes that are central to the development of novel therapeutics and advanced materials.[6][9]
Reaction Mechanism: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][10] Understanding this mechanism is critical for rational optimization and troubleshooting.
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper acetylide intermediate.[11][12] This step is crucial as it activates the alkyne.
Transmetalation: The key intersection of the two cycles is the transmetalation step. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[13]
Reductive Elimination: The newly formed palladium-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[14]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Coupling
To avoid the drawbacks of copper, particularly diyne formation, copper-free Sonogashira protocols have been developed.[11][15] These reactions typically require more forcing conditions (higher temperatures) or the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) and a strong organic base.[16][17] In this variant, the palladium complex is believed to play a dual role, facilitating both the oxidative addition and the activation of the alkyne, although the precise mechanism can vary.[1]
Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific aryl halide used.
Workflow Overview
Caption: General experimental workflow for Sonogashira coupling and deprotection.
Protocol 1: Pd/Cu-Catalyzed Coupling of an Aryl Bromide
This protocol describes a standard copper-co-catalyzed Sonogashira reaction.
Solvent & Base: Add anhydrous THF and triethylamine in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N per 1 mmol of aryl halide).
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
Reaction: Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected coupled product.
Component
Molar Eq.
Mol %
Typical Amount (for 1 mmol scale)
Purpose
Aryl Bromide
1.0
-
1.0 mmol
Electrophile
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
1.2
-
1.2 mmol
Nucleophile (Alkyne source)
PdCl₂(PPh₃)₂
0.02
2%
14 mg
Palladium Catalyst
Copper(I) Iodide (CuI)
0.04
4%
7.6 mg
Co-catalyst
Triethylamine (Et₃N)
-
-
5 mL
Base & Co-solvent
Tetrahydrofuran (THF)
-
-
10 mL
Solvent
Expected Yield
-
-
75-95%
(Substrate dependent)
Protocol 2: Deprotection to Yield Terminal Alkyne
This protocol removes the 2-hydroxy-2-propyl group.
Procedure:
Setup: Dissolve the purified product from Protocol 1 in a suitable solvent like Toluene or a THF/Methanol mixture.
Base Addition: Add a strong base, such as powdered sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2-3 eq).
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The deprotection is often driven by the removal of the acetone byproduct.[8] Monitor the reaction by TLC until the starting material is fully converted.
Workup: Cool the reaction, carefully neutralize with 1M HCl, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The resulting terminal alkyne is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Key Considerations & Optimization
The success of a Sonogashira coupling depends on the careful selection of several parameters.[12]
Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general trend is I > Br > OTf >> Cl.[13] While aryl iodides and bromides are most common, coupling of less reactive aryl chlorides often requires more specialized, highly active catalyst systems.[18]
Catalyst & Ligand: For standard couplings, PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are reliable choices.[7] For challenging substrates or copper-free reactions, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[4][7][16]
Base Selection: The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[12] Amine bases like triethylamine or diisopropylethylamine (DIPEA) are common and can also serve as solvents.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are often used in copper-free systems or with sensitive substrates.[16]
Solvent Choice: The solvent must dissolve all reaction components.[19] Common choices include THF, DMF, acetonitrile, and amine bases themselves. The polarity of the solvent can influence the reaction rate and outcome.[19]
1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing with inert gas.3. Increase temperature, switch to a more active ligand (e.g., Buchwald-type), or use a more reactive halide (I or Br).
Significant Homocoupling
1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.
1. Rigorously deoxygenate all solvents and reagents.2. Reduce the loading of CuI or switch to a copper-free protocol.
Decomposition of Reagents
1. Reaction temperature is too high.2. Base is incompatible with functional groups on substrates.
1. Lower the reaction temperature and monitor for longer.2. Switch to a milder base (e.g., from an amine to K₂CO₃).
Difficulty in Purification
1. Formation of closely-eluting byproducts.2. Residual catalyst contamination.
1. Optimize reaction conditions to improve selectivity.2. Perform an aqueous workup with NH₄Cl to complex copper salts; filter through Celite post-reaction.
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. Link
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Link
Jana, S., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(30), 23823-23829. Link
Bera, S., et al. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Link
Bera, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Link
Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1125. Link
Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Link
Liu, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147-1155. Link
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Link
Soheili, A., et al. (2003). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters. Link
Das, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Link
BenchChem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Link
ResearchGate. The Sonogashira coupling reaction mechanism. Link
NROER. (2020). Sonogashira Coupling. YouTube. Link
Das, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5131-5152. Link
Kumar, M., et al. (2023). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 52(4), 1111-1120. Link
Jana, S., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Link
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Link
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Link
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Link
BenchChem. Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Link
Organometallics. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Link
ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Link
Karch, R., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1866. Link
Organic Chemistry Portal. Sonogashira Coupling. Link
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-393. Link
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PMC. Link
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Link
Application Note: Base-Catalyzed Deprotection of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol to Terminal Alkynes
Abstract This application note provides a comprehensive guide for the base-catalyzed deprotection of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, a common intermediate in the synthesis of functionalized arylalkynes. The 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for the base-catalyzed deprotection of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, a common intermediate in the synthesis of functionalized arylalkynes. The 2-hydroxyprop-2-yl group is a robust and economically viable protecting group for terminal alkynes, and its efficient removal is a critical step in many synthetic routes. This document outlines the mechanistic underpinnings of the retro-Favorskii reaction, provides a detailed experimental protocol, and offers insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize terminal alkynes as key building blocks.
Introduction
Terminal alkynes are foundational synthons in a multitude of chemical transformations, including Sonogashira couplings, "click" chemistry, and the synthesis of complex natural products and pharmaceuticals.[1] Their acidic proton, however, can interfere with various reaction conditions, necessitating the use of protecting groups.[2][3] The 2-hydroxyprop-2-yl group, introduced via the Favorskii reaction with acetone, serves as an effective and inexpensive protecting group for terminal alkynes.[4][5][6]
The deprotection of the resulting tertiary propargylic alcohol, such as 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, is typically achieved through a base-catalyzed retro-Favorskii reaction.[4][5][7][8] This reaction regenerates the terminal alkyne and liberates acetone as a byproduct. Understanding the nuances of this transformation is paramount for achieving high yields and purity of the desired terminal alkyne, a crucial intermediate for further synthetic elaborations.
Mechanism of Deprotection: The Retro-Favorskii Reaction
The base-catalyzed cleavage of 2-hydroxyprop-2-yl-alkynes proceeds via a retro-Favorskii type mechanism. The reaction is initiated by the deprotonation of the hydroxyl group by a strong base, such as potassium hydroxide. This is followed by a fragmentation reaction that results in the formation of a stable acetylide anion and acetone. The subsequent workup with a proton source then quenches the acetylide to yield the desired terminal alkyne.
The key steps are as follows:
Deprotonation: A strong base abstracts the acidic proton from the hydroxyl group, forming an alkoxide intermediate.
Fragmentation: The resulting alkoxide undergoes a retro-Favorskii fragmentation, cleaving the carbon-carbon bond to release acetone and form a metal acetylide.
Protonation: The acetylide is protonated during aqueous workup to yield the terminal alkyne.
Experimental Protocol
This protocol details a general procedure for the base-catalyzed deprotection of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Materials and Reagents
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Potassium hydroxide (KOH)
Toluene
Methanol (MeOH)
Diethyl ether (or other suitable extraction solvent)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Reaction Parameters
Parameter
Value/Condition
Rationale
Substrate
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Starting protected alkyne.
Base
Potassium Hydroxide (KOH)
A strong, inexpensive base effective for the retro-Favorskii reaction.[4][5]
Solvent
Toluene/Methanol mixture
Toluene provides a high boiling point for the reaction, while methanol aids in dissolving the KOH.
Temperature
Reflux
Elevated temperature is typically required to drive the retro-Favorskii reaction to completion.[4]
Reaction Time
2-4 hours (monitor by TLC)
Sufficient time for the reaction to proceed to completion.
Workup
Aqueous wash
To neutralize the base and remove inorganic byproducts.
Step-by-Step Procedure
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (1.0 eq).
Solvent and Base Addition: Add toluene (approximately 10 mL per gram of substrate) and a small amount of methanol (approximately 1-2 mL per gram of substrate) to the flask. Add powdered potassium hydroxide (3.0-5.0 eq).
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to neutralize the excess base.
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Troubleshooting and Optimization
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base. Ensure the KOH is finely powdered to maximize its surface area and reactivity.
Side Reactions: The strongly basic conditions can potentially lead to side reactions, especially if other sensitive functional groups are present in the molecule. If this is a concern, exploring milder deprotection conditions may be necessary. Recent literature has explored the use of fluoride sources like tetrabutylammonium fluoride (TBAF) which can facilitate the retro-Favorskii reaction under milder conditions.[10][11]
Low Yield: Poor yields can result from incomplete reaction or product loss during workup. Ensure efficient extraction and careful handling during the purification steps. The choice of extraction solvent can also impact the yield.
Safety Precautions
Potassium hydroxide is a corrosive and hygroscopic solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Toluene and diethyl ether are flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
The reaction should be performed with adequate stirring to prevent bumping and ensure even heat distribution.
Conclusion
The base-catalyzed deprotection of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a reliable and widely used method for the synthesis of the corresponding terminal alkyne. By understanding the underlying retro-Favorskii mechanism and adhering to a well-defined protocol, researchers can efficiently generate these valuable synthetic intermediates in high yield and purity. The information provided in this application note serves as a practical guide for the successful execution of this important transformation.
Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
Chalmers University of Technology. A photolabile protection strategy for terminal alkynes. [Link]
Academia.edu. A.E.Favorskii's scientific legacy in modern organic chemistry: prototropic acetylene – allene isomerization and the acetylene zipper reaction. [Link]
Organic Chemistry Portal. Preparation of Substituted Enol Derivatives From Terminal Alkynes and Their Synthetic Utility. [Link]
Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. [Link]
Organic Chemistry Portal. Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. [Link]
ResearchGate. Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]
Application Note: 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol as a Strategic Pharmaceutical Building Block
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the controlled introduction of terminal alkynes is a critical vector for synthesizing complex heterocycles and utilizing click chemistry (CuAAC). 2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the controlled introduction of terminal alkynes is a critical vector for synthesizing complex heterocycles and utilizing click chemistry (CuAAC). 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol serves as a highly strategic, protected alkyne building block.
Direct cross-coupling with acetylene gas is hazardous and frequently results in unwanted symmetrical diarylalkynes via Glaser homocoupling. To circumvent this, 2-methyl-3-butyn-2-ol is employed as an economical and highly effective acetylene surrogate[1]. The bulky, polar 2-hydroxy-2-propyl group not only prevents homocoupling during the initial palladium-catalyzed Sonogashira reaction but also significantly improves the solubility and crystallinity of the resulting intermediate. Once the carbon-carbon bond is established, the acetone moiety is easily cleaved via a base-catalyzed retro-Favorskii reaction to unmask the terminal alkyne[2].
Key Pharmaceutical Applications
The utility of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is anchored in its ability to cleanly generate 4-phenoxyphenylacetylene, which is subsequently deployed in two primary therapeutic areas:
Ion Channel Modulators (Cardiovascular Therapeutics):
This building block is directly cited in the synthesis of fused triazolo-pyridine derivatives. These complex heterocycles function as late sodium channel (INaL) inhibitors, which are critical targets for treating cardiovascular conditions such as angina, arrhythmias, and ischemia, as detailed in[3].
Galectin-3 Inhibitors (Oncology & Fibrosis):
The deprotected terminal alkyne undergoes highly regioselective Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with azide-functionalized chemoenzymatic synthons. This click chemistry approach rapidly assembles 1,4-disubstituted 1,2,3-triazoles, yielding potent Galectin-3 inhibitors as described in the [4].
Figure 1: Synthetic workflow and pharmaceutical applications of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters, expected yields, and in-process controls (IPC) required to validate each step of the workflow.
Reaction Step
Catalyst / Reagents
Temp / Time
In-Process Control (IPC)
Typical Yield
Sonogashira Coupling
PdCl2(PPh3)2, CuI, Et₃N
50 °C / 6 h
LC-MS: Product m/z 253 [M+H]⁺
85–92%
Deacetonation
KOH, Toluene
110 °C / 4 h
TLC: Disappearance of SM (R_f 0.3)
80–88%
CuAAC (Click)
CuI, Et₃N, DMF
25 °C / 12 h
LC-MS: Target Triazole mass
>90%
Experimental Protocols
As a self-validating system, each protocol below integrates the mechanistic causality behind the reagent choices and the analytical checkpoints required to ensure scientific integrity.
Protocol A: Synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Objective: Establish the C-C bond via Sonogashira coupling while preventing alkyne homocoupling.
Causality: Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base, neutralizing the hydroiodic acid (HI) byproduct to maintain the catalytic cycle. Rigorous degassing is mandatory; trace oxygen will oxidize Cu(I) to Cu(II), triggering the Glaser homocoupling of the alkyne[1].
Preparation: Charge a dry, argon-flushed Schlenk flask with 4-iododiphenyl ether (10.0 mmol) and anhydrous Et₃N (30 mL).
Degassing: Bubble Argon directly through the solution for 15 minutes to displace dissolved oxygen.
Catalyst Addition: Quickly add PdCl2(PPh3)2 (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will typically adopt a pale yellow/green hue.
Coupling: Add 2-methyl-3-butyn-2-ol (12.0 mmol) dropwise via syringe. Heat the mixture to 50 °C and stir for 6 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the UV-active aryl iodide spot is entirely consumed.
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the precipitated triethylammonium iodide salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the title compound as a crystalline solid.
Protocol B: Deacetonation to 4-Phenoxyphenylacetylene
Objective: Unmask the terminal alkyne via a base-catalyzed retro-Favorskii reaction.
Causality: The cleavage of the acetone protecting group is a reversible equilibrium. By executing the reaction in refluxing toluene (bp 110 °C), the highly volatile acetone byproduct (bp 56 °C) is continuously distilled out of the system. According Le Chatelier's principle, this physical removal drives the chemical equilibrium entirely toward the terminal alkyne[2].
Preparation: Dissolve 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (8.0 mmol) in anhydrous toluene (40 mL) in a round-bottom flask.
Base Addition: Add finely powdered KOH (16.0 mmol) to the solution.
Distillation Setup: Equip the flask with a short-path distillation head to capture the evolving acetone.
Cleavage: Heat the mixture to 110 °C for 4 hours.
Self-Validation: Perform LC-MS analysis. The process is complete when the protected mass (m/z 253) disappears, replaced by the terminal alkyne mass (m/z 195 [M+H]⁺).
Workup: Cool the mixture to room temperature, quench carefully with distilled water, and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 4-phenoxyphenylacetylene.
Protocol C: CuAAC Assembly of Galectin-3 Inhibitors
Objective: Construct a 1,4-disubstituted 1,2,3-triazole pharmacophore.
Causality: The introduction of Cu(I) specifically coordinates with the terminal alkyne to form a copper acetylide intermediate. This dramatically lowers the activation energy of the [3+2] cycloaddition with the azide and enforces strict regioselectivity, preventing the formation of the 1,5-disubstituted isomer[4].
Preparation: Dissolve 4-phenoxyphenylacetylene (1.0 mmol) and the target azide scaffold (0.5 mmol) in anhydrous DMF (5 mL).
Catalyst Addition: Add CuI (0.5 mmol) and Et₃N (0.55 mmol).
Cycloaddition: Stir the reaction mixture at room temperature under an Argon atmosphere for 12 hours.
Self-Validation: Monitor by TLC or LC-MS until the complete consumption of the limiting azide reagent is observed.
Workup: Concentrate the mixture under high vacuum to remove DMF. Purify the crude residue by normal-phase flash chromatography to isolate the pure triazole derivative.
References
Title: Fused heterocyclic compounds as ion channel modulators
Source: US Patent 8,952,034 B2
URL
Title: Access to Galectin-3 Inhibitors from Chemoenzymatic Synthons
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes
Source: Organic Letters (ACS Publications)
URL: [Link]
Application Note: Divergent Catalytic Hydrogenation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Derivatives
Executive Summary Propargylic alcohols containing diaryl ether motifs, such as 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol , are highly versatile building blocks in the synthesis of agrochemicals (e.g., pyrethroid analogue...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Propargylic alcohols containing diaryl ether motifs, such as 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol , are highly versatile building blocks in the synthesis of agrochemicals (e.g., pyrethroid analogues) and pharmaceuticals. The internal alkyne and the adjacent tertiary alcohol provide a dense array of functionalizable sites. However, the catalytic hydrogenation of these systems presents a significant chemoselectivity challenge: arresting the reduction at the (Z)-alkene stage versus driving it to the saturated alkane, all while avoiding the hydrogenolysis of the sensitive propargylic/allylic C–OH bond[1].
This application note provides field-proven, self-validating protocols for the divergent hydrogenation of this scaffold, ensuring high fidelity of the tertiary alcohol and the diaryl ether linkage.
Mechanistic Rationale & Catalyst Selection
The successful divergence of this reaction relies on manipulating the thermodynamic and kinetic profiles of the metal-catalyzed surface hydrogenation.
Pathway A: Semi-Hydrogenation (Kinetic Control). The reduction of an alkyne to an alkane proceeds via an alkene intermediate. Because alkynes adsorb more strongly onto palladium surfaces than alkenes, it is possible to kinetically trap the alkene[1]. To isolate the (Z)-allylic alcohol, the catalyst surface must be "poisoned" to prevent the coordination of the formed alkene. Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead acetate) is the industry standard for this[2]. The addition of quinoline is critical; it acts as a basic ligand that occupies highly active edge and corner sites on the palladium lattice, suppressing both over-reduction to the alkane and Z-to-E isomerization[3].
Pathway B: Exhaustive Hydrogenation (Thermodynamic Control). For complete saturation to the alkane, unpoisoned 10% Pd/C is utilized. The choice of solvent is paramount. While methanol accelerates hydrogenation, it also facilitates the protonation of the tertiary alcohol, leading to water elimination and subsequent reduction of the resulting diene (deoxygenation/hydrogenolysis)[4]. Utilizing a less ionizing, aprotic solvent like ethyl acetate (EtOAc) mitigates this side reaction, preserving the tertiary alcohol intact. The 4-phenoxyphenyl diaryl ether linkage remains remarkably stable under these ambient catalytic conditions[3].
Quantitative Data: Catalyst & Condition Screening
The following table summarizes the optimization data for the hydrogenation of 1.0 mmol of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol under 1 atm of H₂ at 25 °C.
Catalyst System
Solvent
Additive
Time (h)
Conversion (%)
Selectivity: (Z)-Alkene (%)
Selectivity: Alkane (%)
5% Pd/CaCO₃ (Lindlar)
MeOH
None
3.0
>99
82
18
5% Pd/CaCO₃ (Lindlar)
MeOH
Quinoline
4.5
>99
>98
<2
10% Pd/C
MeOH
None
2.0
>99
0
85 (15% deoxygenated)
10% Pd/C
EtOAc
None
12.0
>99
0
>99
Experimental Protocols
Protocol A: Stereoselective Synthesis of (Z)-2-Methyl-4-(4-phenoxyphenyl)but-3-en-2-ol
Objective: Arrest hydrogenation at the cis-alkene stage using kinetic poisoning.
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (252 mg, 1.0 mmol) in HPLC-grade methanol (5.0 mL).
Catalyst Addition: Add synthetic-grade quinoline (26 mg, 24 µL, 0.2 mmol) followed by Lindlar catalyst (5% Pd/CaCO₃ poisoned with Pb, 106 mg, 5 mol% Pd).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat 3 times). Evacuate once more and backfill with hydrogen gas using a double-layered balloon.
Reaction Monitoring (Self-Validation): Stir vigorously at room temperature. Hydrogen uptake will noticeably slow down or cease after exactly 1 equivalent of H₂ (~24 mL) is consumed. Monitor via TLC (Hexanes/EtOAc 4:1). Crucial Note: The alkyne and alkene have nearly identical R_f values. Differentiate them using KMnO₄ stain; the alkyne reduces the stain immediately at room temperature, while the alkene requires gentle heating to visualize.
Workup: Once complete (approx. 4.5 h), purge the flask with argon. Filter the suspension through a short pad of Celite to remove the palladium, washing the filter cake with EtOAc (20 mL).
Purification: Concentrate the filtrate in vacuo. To remove quinoline, dissolve the crude oil in EtOAc (10 mL) and wash with 1M aqueous HCl (2 × 5 mL), followed by brine. Dry over Na₂SO₄ and concentrate.
Analytical Verification: ¹H NMR should reveal two vinylic protons with a coupling constant (J) of ~12 Hz, confirming the (Z)-configuration.
Protocol B: Exhaustive Synthesis of 2-Methyl-4-(4-phenoxyphenyl)butan-2-ol
Objective: Complete saturation of the triple bond while preventing C–OH hydrogenolysis.
Reaction Setup: In a 50 mL round-bottom flask, dissolve the alkyne (252 mg, 1.0 mmol) in anhydrous ethyl acetate (5.0 mL). Do not use methanol or acidic additives.
Atmosphere Exchange: Evacuate and backfill with argon (3x), then evacuate and backfill with hydrogen gas via balloon.
Reaction Monitoring (Self-Validation): Stir vigorously at room temperature for 12 hours. The reaction will consume 2 equivalents of H₂. TLC (Hexanes/EtOAc 4:1) will show a clear shift to a slightly more polar spot (the saturated alcohol).
Workup: Purge with argon, filter through a pad of Celite, and wash the cake with EtOAc (20 mL). Concentrate the filtrate in vacuo.
Analytical Verification: ¹H NMR will show the complete disappearance of vinylic/alkynyl signals and the emergence of two distinct methylene multiplets in the 1.7–2.8 ppm region.
Reaction Pathway Visualization
Caption: Divergent catalytic hydrogenation pathways of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
References
Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Optimized palladium catalyst systems for the selective liquid-phase hydrogenation of functionalyzed alkynes
Source: Utrecht University Repository (DSpace)
URL:[Link]
Monophasic Catalytic System for the Selective Semireduction of Alkynes
Source: Organic Letters (ACS Publications)
URL:[Link]
One-Electron Approach for Trans-Selective Alkyne Semi-Reduction via Cobalt Catalysis
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Application Notes and Protocols for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol in Materials Science
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol as a versatile precursor in the field of materials...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol as a versatile precursor in the field of materials science. This guide covers the synthesis of the precursor and its subsequent application in the formulation of high-performance thermosetting polymers.
The unique molecular architecture of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, which combines a rigid and thermally stable phenoxyphenyl ether moiety with a reactive alkyne functionality, makes it an excellent candidate for creating advanced polymer networks. The phenoxyphenyl group is a well-established building block in high-performance engineering plastics such as poly(aryl ether)s (PAEs), lending these materials excellent thermal stability and mechanical strength.[1][2] The terminal alkyne, protected as a tertiary alcohol, provides a latent reactive site for thermal curing. Upon heating, this group can undergo complex crosslinking reactions, forming a robust, solvent-resistant thermoset network without the evolution of volatile byproducts.[1][3] This approach is particularly valuable in applications demanding high thermal and oxidative stability, such as in the aerospace and microelectronics industries.[1][3]
Part 1: Synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
The precursor molecule can be synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is a robust and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.[4][5] In this proposed synthesis, 4-phenoxyphenyl bromide is coupled with 2-methyl-3-butyn-2-ol, which serves as a protected form of acetylene.[6][7]
Synthetic Workflow
The synthesis is a one-pot reaction involving a palladium catalyst, a copper(I) co-catalyst, a phosphine ligand, and an amine base.
Caption: Synthetic scheme for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[7][8]
Materials:
4-Phenoxyphenyl bromide
2-Methyl-3-butyn-2-ol
Palladium(II) acetate (Pd(OAc)₂)
Tri(p-tolyl)phosphine (P(p-tol)₃)
1,8-Diazabicycloundec-7-ene (DBU)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate (EtOAc)
Deionized water
Saturated aqueous sodium chloride (brine)
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (e.g., 0.03 mmol) and P(p-tol)₃ (e.g., 0.06 mmol).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous THF (e.g., 3 mL) via syringe, followed by DBU (e.g., 3.0 mmol).
Add 4-phenoxyphenyl bromide (e.g., 1.0 mmol) and 2-methyl-3-butyn-2-ol (e.g., 1.2 mmol) to the flask via syringe.
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with deionized water (e.g., 20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
Causality Behind Experimental Choices:
Catalyst System: A copper-free Sonogashira system is chosen to simplify purification and avoid potential issues with copper-catalyzed side reactions.[8] Pd(OAc)₂ is a common and effective palladium source, and P(p-tol)₃ is a suitable phosphine ligand that stabilizes the palladium catalyst.
Base and Solvent: DBU is a strong, non-nucleophilic base that effectively promotes the reaction. THF is an excellent solvent for this type of coupling, as it solubilizes the reactants and reagents well.
Protecting Group: The hydroxylated isopropyl group on 2-methyl-3-butyn-2-ol acts as a protecting group for the terminal alkyne, preventing self-coupling and allowing for controlled reaction with the aryl bromide. This group can be removed under basic conditions at elevated temperatures, but for thermal curing applications, it often cleaves in situ.[6]
Part 2: Application in High-Performance Thermoset Polymer Synthesis
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol can be used as a monomer that undergoes thermal polymerization (curing) to form a highly crosslinked polymer network. The process relies on the thermal reactivity of the phenylethynyl group.
Mechanism of Thermal Curing
Upon heating to high temperatures (typically >300°C), phenylethynyl-terminated oligomers and monomers undergo a complex series of reactions without the evolution of volatile byproducts.[1] While the exact mechanism is still a subject of research, it is generally accepted to involve a combination of chain extension, branching, and crosslinking reactions.[3][9] The process is believed to be initiated by the thermal activation of the ethynyl bond, leading to the formation of reactive intermediates that propagate to form a rigid, intractable network.[9] This curing process transforms the processable, low-molecular-weight precursor into a high-performance thermoset material.
Thermal Curing Workflow
The precursor is first processed in its monomeric or oligomeric form (e.g., by melt casting or solution coating) and then subjected to a controlled heating schedule to induce curing.
Caption: Workflow for creating a thermoset polymer from the precursor.
Protocol for Thermal Curing
Procedure:
Place a sample of the purified 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol monomer into a mold or onto a substrate.
Place the sample into a programmable oven or a differential scanning calorimeter (DSC) with a nitrogen atmosphere.
Heat the sample according to a defined curing schedule. A typical schedule for phenylethynyl-based systems is as follows:
Ramp from room temperature to 250°C at 10°C/min to melt the monomer and allow for flow.
Hold at 250°C for 1 hour to ensure complete melting and wetting.
Ramp to a final cure temperature of 370-380°C at 5°C/min.[10]
Hold at the final cure temperature for 2-4 hours to ensure complete crosslinking.
Cool the sample slowly to room temperature to prevent thermal stress and cracking.
The resulting material is an intractable, crosslinked thermoset polymer.
Part 3: Characterization and Expected Properties
The properties of the cured polymer can be evaluated using a range of analytical techniques to confirm the completion of the curing process and to determine its performance characteristics.
Analytical Techniques
Differential Scanning Calorimetry (DSC): Used to monitor the curing exotherm and determine the glass transition temperature (Tg) of the cured polymer. The absence of a curing exotherm on a second heating scan indicates a complete cure.
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. High-performance polymers derived from phenylethynyl precursors typically exhibit 5% weight loss temperatures above 500°C.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹) during the curing process.
Rheology: Measures the change in viscosity of the monomer as it is heated and cured, providing information on the processing window (the temperature range where the material has low viscosity before crosslinking begins).
Table of Expected Properties
The following table summarizes the expected properties of the thermoset polymer derived from 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, based on data from analogous phenylethynyl-terminated systems reported in the literature.
Property
Expected Value
Rationale / Reference
Glass Transition Temp. (Tg)
> 250 °C
The high degree of crosslinking and the rigid aromatic backbone lead to a high Tg. Phenylethynyl-terminated imides show Tgs well above 240°C.[10]
Thermal Stability (Td5%, N₂)
> 500 °C
The resulting highly aromatic, crosslinked network is inherently stable at high temperatures.[10]
Solvent Resistance
Excellent
The crosslinked network structure prevents the polymer from dissolving in common organic solvents.[3]
Processing Window
Large
The high curing temperature of the phenylethynyl group allows for a wide temperature range where the precursor is in a low-viscosity state before significant crosslinking occurs.[3]
Part 4: Potential Applications
The combination of excellent thermal stability, high-temperature performance, and good processability makes thermosets derived from 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol suitable for a range of demanding applications:
Aerospace Composites: As a matrix resin for carbon fiber composites used in structural components of aircraft and spacecraft that experience high operating temperatures.[3]
Structural Adhesives: For bonding metals and composites in high-temperature environments where conventional adhesives would fail.
Microelectronics: As a dielectric material for integrated circuits and printed circuit boards, where low moisture absorption and high thermal stability are critical.[11]
References
(PDF) Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s as Thermosetting Structural Adhesives and Composite Matrices - ResearchGate. (2015, June 9). Retrieved from [Link]
Thermal cure of phenylethynyl‐terminated AFR‐PEPA‐4 imide oligomer and a model compound | Request PDF - ResearchGate. Retrieved from [Link]
Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis | Request PDF - ResearchGate. (2017, June 1). Retrieved from [Link]
Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry - Oboro Labs. (2024, August 3). Retrieved from [Link]
Thermal curing of novel carborane-containing phenylethynyl terminated imide oligomers. Retrieved from [Link]
Thermally Curing Aryl−Ethynyl End-Capped Imide Oligomers: Study of New Aromatic End Caps | Macromolecules - ACS Publications. (2000, October 14). Retrieved from [Link]
Theoretical study on thermal curing mechanism of arylethynyl-containing resins. Retrieved from [Link]
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - MDPI. (2021, October 11). Retrieved from [Link]
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH. Retrieved from [Link]
Cyclic Polymers from Alkynes: Scope and Degradation. Retrieved from [Link]
Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC. (2023, November 25). Retrieved from [Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. (2014, February 12). Retrieved from [Link]
4 - Organic Syntheses Procedure. Retrieved from [Link]
Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s | Macromolecules - ACS Publications. (2023, December 19). Retrieved from [Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC. (2014, February 12). Retrieved from [Link]
Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative - Beilstein Journals. Retrieved from [Link]
Sonogashira coupling - Wikipedia. Retrieved from [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
Cas 1719-19-3,2-METHYL-4-PHENYL-3-BUTYN-2-OL | lookchem. Retrieved from [Link]
Cyclic polymers from alkynes: a review - ResearchGate. (2024, September 2). Retrieved from [Link]
Examining the Properties of (Co)Polymer Networks Prepared by the Phosphane-Ene Reaction - Surface Science Western. (2024, September 26). Retrieved from [Link]
Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties | Request PDF - ResearchGate. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
The synthesis of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is typically achieved via a Sonogashira cross-coupling between a 4-phenoxyphenyl halide (e.g., 4-bromodiphenyl ether) and 2-methylbut-3-yn-2-ol. While theoretica...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of 2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is typically achieved via a Sonogashira cross-coupling between a 4-phenoxyphenyl halide (e.g., 4-bromodiphenyl ether) and 2-methylbut-3-yn-2-ol. While theoretically straightforward, this specific transformation is highly susceptible to competing side reactions that can decimate your yield.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will analyze the mechanistic causality behind your low yields and implement self-validating protocols to ensure reproducible success.
Diagnostic Troubleshooting Workflow
Before altering your reaction parameters, analyze your crude mixture via LC-MS or GC-MS. Identifying the dominant byproduct is the only way to accurately diagnose the failure point in your catalytic cycle.
Caption: Diagnostic workflow for identifying and resolving primary yield-limiting side reactions.
Q1: My LC-MS shows a massive peak corresponding to the homocoupled dimer of 2-methylbut-3-yn-2-ol. How do I prevent this?
Causality & Expert Insight: You are observing Glaser coupling. In a classical Sonogashira reaction, a copper(I) co-catalyst is used to form a copper acetylide intermediate. However, if trace amounts of oxygen are present, the copper acetylide undergoes rapid[1]. Because 2-methylbut-3-yn-2-ol is a liquid and often added in excess, it is highly susceptible to this pathway.
Solution:
Rigorous Degassing: Standard nitrogen bubbling is insufficient. Employ at least three freeze-pump-thaw cycles on your solvent system.
Reducing Atmosphere: Using a dilute hydrogen atmosphere (e.g., 2% H₂ in Argon) suppresses the reoxidation of Pd(0) and Cu(I), dropping[2].
Copper-Free Conditions: The most definitive fix is to eliminate copper entirely. rely on specific amine bases to directly activate the alkyne for transmetalation to palladium, completely closing the Glaser pathway[3].
Quantitative Data Summary: Impact of Reaction Conditions on Homocoupling
Reaction Conditions
Catalyst System
Atmosphere
Target Cross-Coupled Yield (%)
Glaser Dimer Yield (%)
Standard Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
Air
< 20%
> 70%
Standard Degassed
Pd(PPh₃)₂Cl₂ / CuI
Argon
60 - 70%
15 - 20%
Reducing Atmosphere
Pd(PPh₃)₂Cl₂ / CuI
2% H₂ in Argon
85 - 90%
< 2%
Copper-Free (Optimized)
Pd(OAc)₂ / P(p-tol)₃
Argon
> 90%
Not Detected
Q2: I am seeing a byproduct that lacks the 2-hydroxy-2-propyl group (loss of 58 Da corresponding to acetone). What is happening?
Causality & Expert Insight: Your alkyne is undergoing a base-promoted [4]. 2-Methylbut-3-yn-2-ol is essentially a protected terminal alkyne. Under strongly basic conditions (e.g., using KOH, NaOH) or excessive thermal stress, the alkoxide intermediate collapses. This expels acetone and generates a volatile terminal alkyne (4-phenoxyphenylacetylene), which then polymerizes or undergoes secondary couplings[5].
Solution: Switch to a milder base. Triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are standard. While specific optimized protocols use DBU successfully at strictly controlled temperatures (80°C)[6], exceeding this thermal threshold will rapidly trigger dealkynylation.
Q3: The reaction stalls at 30% conversion. I am using 4-bromodiphenyl ether, Pd(PPh₃)₂Cl₂, and CuI in triethylamine.
Causality & Expert Insight: The oxidative addition of the aryl halide to the Pd(0) active species is the rate-determining step. Aryl bromides have a higher bond dissociation energy than aryl iodides, making them sluggish with standard triphenylphosphine ligands. If your reaction mixture upon alkyne addition, the Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species[7].
Solution:
Substrate Swap: Switch from 4-bromodiphenyl ether to 4-iododiphenyl ether. The iodide is vastly more reactive and typically reaches full conversion at room temperature.
Ligand Upgrade: If you must use the bromide, upgrade your ligand to an electron-rich, sterically demanding phosphine (e.g., SPhos, XPhos, or P(p-tol)₃) which accelerates oxidative addition.
Competing Mechanistic Pathways
Understanding the divergence points in the catalytic cycle allows you to control the reaction outcome through precise environmental controls.
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling and Retro-Favorskii.
To eliminate Glaser homocoupling while preventing retro-Favorskii fragmentation, implement the following [6]. This protocol is designed to be self-validating through visual cues.
Preparation (Anaerobic Setup): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Reagent Loading: Add 4-bromodiphenyl ether, Pd(OAc)₂, and P(p-tol)₃ to the flask.
Solvent Degassing: Add the anhydrous THF. Degas the mixture via three freeze-pump-thaw cycles to ensure absolute removal of dissolved oxygen.
Base & Alkyne Addition: Under a positive pressure of Argon, inject DBU, followed by 2-methylbut-3-yn-2-ol via a gas-tight syringe.
Validation Check 1: The solution should transition from yellow to a dark, homogeneous brown/black within minutes. This confirms the successful reduction of Pd(II) to the active Pd(0) species. If it stays yellow, your catalyst is dead or oxygen is present.
Reaction Execution: Seal the Schlenk flask and heat strictly to 80°C in a pre-heated oil bath for 6 hours. Do not exceed 80°C to prevent DBU from triggering a retro-Favorskii fragmentation.
Validation Check 2: Monitor via LC-MS. The chromatogram should show <1% of the 2,7-dimethylocta-3,5-diyne-2,7-diol dimer.
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the DBU (this prevents deprotection during solvent concentration). Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling". Organic Letters, 2003, 5, 1841-1844.[Link]
Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. [Link]
Caporale, A., & Tartaggia, S. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions". Beilstein Journal of Organic Chemistry, 2014.[Link]
ResearchGate Community. "Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?". ResearchGate.[Link]
Trofimov et al. "Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes". ResearchGate.[Link]
ACS Contributors. "Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air". ACS Publications.[Link]
Preventing thermal degradation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol during distillation
Welcome to the technical support center for the handling and purification of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the handling and purification of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the thermal degradation of this molecule during distillation. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to ensure the integrity and purity of your compound.
I. Understanding the Challenge: The Thermal Instability of a Tertiary Propargyl Alcohol
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a tertiary propargyl alcohol. This class of compounds is known for its susceptibility to thermal and acid-catalyzed degradation. The primary degradation pathway of concern during distillation is the Meyer-Schuster rearrangement , an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1][2][3] Even trace acidic impurities in your crude material or on the surface of your glassware can initiate this unwanted side reaction at elevated temperatures.
Furthermore, high temperatures can lead to other decomposition pathways, including polymerization and C-O bond cleavage, resulting in a complex mixture of impurities and reduced yield of the desired product.[4][5][6] Therefore, standard atmospheric distillation is often unsuitable for this molecule.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the distillation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol in a question-and-answer format.
Q1: My distillate is yellow/brown, but the starting material was off-white. What happened?
A1: Discoloration is a primary indicator of thermal degradation. The elevated temperatures of the distillation pot have likely initiated the Meyer-Schuster rearrangement or other decomposition pathways. The resulting conjugated unsaturated systems or polymeric materials are often highly colored.
Immediate Action: Stop the distillation. Analyze a small sample of the colored distillate and the pot residue by TLC, LC-MS, or NMR to identify the impurities.
Root Cause Analysis:
Excessive Temperature: Your distillation temperature is too high. This is the most common cause. The goal is to distill the compound at the lowest possible temperature.
Acidic Contamination: Traces of acid from the reaction workup (e.g., HCl, H₂SO₄) are catalyzing the rearrangement.[7][8]
Extended Heating Time: Prolonged exposure to heat, even at a seemingly safe temperature, can lead to cumulative degradation.
Solution: Implement vacuum distillation immediately. By significantly reducing the pressure, you can lower the boiling point of your compound by more than 100°C, thereby avoiding the temperature threshold for degradation.[9][10][11]
Q2: I'm using vacuum distillation, but my yield is still low and I see multiple spots on TLC.
A2: This suggests that even under vacuum, conditions are not fully optimized.
Immediate Action: Check for leaks in your vacuum system. A fluctuating vacuum will cause temperature instability and potential "bumping," which can carry less volatile impurities into the distillate.
Root Cause Analysis & Solutions:
Insufficient Vacuum: Your vacuum may not be deep enough. For high-boiling, sensitive compounds, a pressure between 0.1 and 1 mmHg is often required.[12]
Slow Distillation Rate: If the distillation is too slow, the compound spends too much time in the heated flask.
Hot Spot Formation: Uneven heating of the distillation flask can create localized areas of very high temperature.
Refined Protocol:
Use a high-quality vacuum pump capable of reaching the desired pressure.[10]
Employ a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing condensation and the required temperature.[13]
Use a well-stirred oil bath for uniform heating and set the temperature only 20-30°C higher than the expected boiling point at your target vacuum.[12]
Pre-treat your crude material: Before distilling, wash your crude organic solution with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a water wash and drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
Q3: The distillation seems to stall, and the material in the pot is becoming viscous or solidifying.
A3: This is a strong indication of polymerization. The alkyne functionality, especially at high temperatures, can undergo radical or acid-catalyzed polymerization.
Immediate Action: Discontinue heating immediately to prevent the formation of an intractable tar.
Root Cause Analysis: This is an advanced stage of thermal degradation, likely caused by excessive heat and/or the presence of radical initiators (like peroxides) or acids.
Preventative Measures:
Add a Stabilizer: For particularly stubborn cases, consider adding a small amount (0.1% w/w) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or a polymerization inhibitor like hydroquinone to the distillation pot.
Check for Peroxides: If your starting materials or solvents (especially ethers) are old, they may contain peroxides. Test for peroxides and purify solvents if necessary.
Consider Alternative Purification: If distillation consistently fails, other methods that do not rely on heat should be considered.
III. Recommended Protocol: High-Vacuum Short-Path Distillation
This protocol is designed to maximize purity and yield by minimizing thermal stress on the molecule.
1. Pre-Distillation Workup:
Ensure the crude product, dissolved in an appropriate solvent (e.g., ethyl acetate, dichloromethane), has been thoroughly washed with saturated NaHCO₃ solution, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator at low temperature (<40°C).
Place the crude oil on a high-vacuum line for several hours to remove all residual solvent.
2. Distillation Setup:
Use a clean, dry, short-path distillation apparatus.
Place a magnetic stir bar in the distillation flask.
Connect the apparatus to a high-vacuum manifold equipped with a vacuum gauge and a cold trap (liquid nitrogen or dry ice/acetone).
Use a high-performance two-stage rotary vane pump or a diffusion pump to achieve a vacuum of <1 mmHg.
3. Distillation Procedure:
Begin stirring the crude material.
Slowly and carefully apply the vacuum. Observe for any bumping.
Once the vacuum is stable at the target pressure, slowly heat the distillation flask using a magnetic stirring oil bath.
Gradually increase the temperature until distillation begins. Collect any low-boiling forerun separately.
Collect the main fraction in a pre-weighed receiving flask. The pure product should be a colorless to very pale yellow oil or a low-melting solid.
Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid the concentration and potential decomposition of impurities.
Once the main fraction is collected, remove the heat source before slowly and carefully releasing the vacuum.
Data Summary Table:
Parameter
Recommendation
Rationale
Distillation Type
Short-Path Vacuum Distillation
Minimizes residence time at high temperatures and surface area for degradation.[13]
Target Vacuum
0.1 - 1.0 mmHg
Significantly lowers the boiling point to prevent thermal decomposition.[9][12]
Bath Temperature
20-30°C above boiling point
Provides sufficient energy for vaporization without excessive heating.[12]
Pre-treatment
NaHCO₃ wash
Neutralizes trace acids that catalyze the Meyer-Schuster rearrangement.[2][3]
Additives
BHT or Hydroquinone (optional)
Inhibits radical-induced polymerization at high temperatures.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected boiling point of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol under vacuum?A: The exact boiling point will depend on the pressure achieved. Based on similar structures, you can estimate a boiling point in the range of 150-180°C at ~0.5 mmHg. A structurally related compound, 2-Methyl-4-phenyl-3-butyn-2-ol, has a reported boiling point of 77°C at 0.1 mmHg.[14] The addition of the phenoxy group will significantly increase the boiling point.
Q: Can I use chromatography instead of distillation?A: Yes. If distillation proves problematic, flash column chromatography on silica gel is an excellent alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The compound is moderately polar and should separate well from non-polar impurities and more polar baseline materials.
Q: How can I confirm the purity of my distilled product?A: Purity should be confirmed using multiple analytical techniques.
NMR (¹H and ¹³C): To confirm the chemical structure and look for characteristic peaks of impurities like the α,β-unsaturated ketone from the Meyer-Schuster rearrangement.
LC-MS or GC-MS: To identify the mass of the parent compound and any potential byproducts.
FTIR: To confirm the presence of key functional groups (O-H stretch, C≡C stretch, C-O-C stretch).
Q: Is there a risk of explosion during distillation?A: Acetylenic compounds can be explosive, particularly terminal alkynes under certain conditions or in the presence of specific metals (like copper or silver). While this internal alkyne is generally more stable, it is crucial to avoid distilling to dryness where unstable, concentrated impurities (like peroxides) could pose a risk.[15] Always use a safety shield and proper personal protective equipment.
V. Visual Workflow & Logic Diagrams
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for distillation issues.
Optimized Distillation Workflow:
Caption: Recommended workflow for purifying the target compound.
VI. References
Organic & Biomolecular Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.
Wikipedia. Meyer–Schuster rearrangement.
SynArchive. Meyer-Schuster Rearrangement.
Organic & Biomolecular Chemistry. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts.
The Journal of Organic Chemistry. SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols.
Maratek. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
Sihai Energy Technology. When Vacuum Distillation is Useful.
PubMed. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study.
ResearchGate. Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF.
LookChem. Cas 1719-19-3,2-METHYL-4-PHENYL-3-BUTYN-2-OL.
University of Rochester, Department of Chemistry. How To: Purify by Distillation.
ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF.
University of California, Irvine. Lecture Outline - Alkynes.
Overcoming steric hindrance in coupling reactions with 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions Welcome to the technical support resource for researchers utilizing 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol in synthetic applications. This guide, prep...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions
Welcome to the technical support resource for researchers utilizing 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol in synthetic applications. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by this sterically hindered substrate in common cross-coupling reactions.
Section 1: Understanding the Core Challenge
This section addresses the fundamental reasons why 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol requires special consideration in reaction design.
Q1: What structural features of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol cause steric hindrance?
A1: The primary source of steric hindrance is the tertiary propargylic alcohol moiety. The two methyl groups attached to the same carbon as the hydroxyl group create a bulky, three-dimensional shield around the alkyne's reactive triple bond. This "neopentyl-like" environment significantly impedes the approach of the large, sterically demanding transition metal complexes required for cross-coupling catalysis.
Q2: How does this steric bulk mechanistically interfere with a standard Sonogashira coupling reaction?
A2: In a typical Sonogashira catalytic cycle, the steric bulk of the tertiary propargylic alcohol creates a significant kinetic barrier at two key stages:
Transmetalation: The bulky copper-acetylide, formed from 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, struggles to approach the palladium(II) center to transfer the alkyne group. The large ligands already coordinated to the palladium and the substrate's own bulk create significant steric repulsion.
Reductive Elimination: The final step, where the C(sp)-C(sp²) bond is formed, requires the aryl group and the bulky alkynyl group to be in close proximity on the palladium center. The steric clash between the substrate's methyl groups and the aryl group (and its ortho-substituents, if any) can slow down or prevent this crucial bond-forming step.
The diagram below illustrates how the bulky substrate interacts with the palladium center during the Sonogashira cycle.
Caption: Steric hindrance in the Sonogashira cycle.
Section 2: Troubleshooting Guide & FAQs
This section provides a systematic approach to resolving common issues encountered when using 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol in coupling reactions, with a primary focus on Sonogashira coupling.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic troubleshooting approach is essential.
Caption: Systematic workflow for troubleshooting low yield.
Q3: My reaction isn't working. What are the absolute first things to check?
A3: Before modifying the core chemistry, always validate your setup and reagents.[1]
Inert Atmosphere: Sonogashira reactions are highly sensitive to oxygen. Ensure your solvent and amine base are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst. Purify starting materials if their quality is uncertain.[2]
Catalyst and Co-catalyst Integrity: Palladium catalysts, especially Pd(0) sources, can decompose upon storage. Copper(I) iodide is susceptible to oxidation (it should be off-white, not green or brown). Use fresh, high-purity catalysts.[1][2]
Anhydrous Conditions: Ensure your solvent and amine base are anhydrous. Water can interfere with the catalytic cycle.[2]
Q4: I've confirmed my basic setup is correct. How should I modify my catalyst system for this hindered alkyne?
A4: The key is to use a catalyst system that can accommodate the steric bulk. This primarily involves the choice of ligand on the palladium center.
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] You need ligands that are both sterically demanding and highly electron-donating. This promotes the formation of a monoligated, 14-electron Pd(0)L species, which is more reactive in oxidative addition, and can help accelerate the difficult reductive elimination step.[4]
Consider N-Heterocyclic Carbenes (NHCs): NHCs are excellent ligands for challenging coupling reactions. They are strong σ-donors and can possess "flexible steric bulk," which helps to stabilize the catalytic species while still allowing hindered substrates to access the metal center.[5][6][7]
High steric bulk (large cone angle) and electron-rich.[3]
Promotes fast oxidative addition and reductive elimination. The steric bulk can help prevent catalyst dimerization.[6]
Biarylphosphines
SPhos, XPhos, RuPhos
Combination of steric bulk and electronic richness.
Widely successful in various cross-couplings with hindered partners.[8]
N-Heterocyclic Carbenes
IPr, IMes, SIPr
Strong σ-donors, often with tunable and flexible steric profiles.[5]
Highly effective for coupling unreactive partners, including sterically hindered ones.[5][7]
Q5: Does the choice of halide on my coupling partner matter?
A5: Absolutely. The reactivity of the aryl/vinyl halide is critical.[2] The general order of reactivity is: I > OTf > Br >> Cl .[9] For a challenging substrate like 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, it is highly recommended to start with an aryl iodide or triflate. Aryl bromides will likely require more forcing conditions (higher temperature, more active catalyst), and aryl chlorides are extremely challenging and may require specialized catalyst systems.[2][10]
Problem 2: Excessive Alkyne Homocoupling (Glaser Coupling)
Q6: My main byproduct is the dimer of my alkyne. What causes this and how can I prevent it?
A6: This side reaction, known as Glaser or Eglinton coupling, is the oxidative homocoupling of the terminal alkyne and is a very common issue in Sonogashira reactions.[11] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
Solutions:
Ensure a Strictly Anaerobic Environment: This is the most critical factor. Any trace of oxygen will significantly promote homocoupling.[2]
Reduce Copper(I) Loading: High concentrations of the copper co-catalyst can accelerate the Glaser pathway. Reduce the CuI loading to the minimum effective amount (e.g., 1-5 mol%).[2]
Slow Addition of the Alkyne: Adding your alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low. This favors the desired cross-coupling pathway over the second-order homocoupling pathway.[2]
Switch to a Copper-Free Protocol: In cases where homocoupling is persistent, a copper-free Sonogashira is an excellent alternative.[6][11] These protocols often require a different base (e.g., a carbonate or alkoxide instead of an amine) and may rely on palladium-NHC catalysts or specific phosphine ligands to function efficiently.[6]
Problem 3: Catalyst Decomposition
Q7: My reaction mixture turns black and stalls. What does this mean?
A7: The formation of a black precipitate is almost always "palladium black," which results from the agglomeration and decomposition of the Pd(0) catalyst.[2] Once formed, palladium black is catalytically inactive.
Common Causes & Prevention:
Presence of Oxygen: As with homocoupling, oxygen can lead to catalyst decomposition. Rigorous degassing is essential.[2]
High Temperatures: While heat is often required for less reactive halides, excessively high temperatures can accelerate catalyst decomposition.[10] Find the minimum temperature required for the reaction to proceed.
Inappropriate Ligand Choice: A proper ligand stabilizes the palladium nanoparticles, preventing them from agglomerating. If you are using a "ligandless" protocol or an inadequate ligand, decomposition is more likely.[12]
Solvent Effects: Some solvents may promote the formation of palladium black more than others.[2] If decomposition is a persistent issue, consider screening alternative solvents (e.g., toluene, dioxane, DMF).
Section 3: Recommended Experimental Protocol
This section provides a robust starting point for the Sonogashira coupling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol with a sterically hindered aryl bromide.
Protocol: Sonogashira Coupling with a Bulky Biarylphosphine Ligand
This protocol is designed to maximize success with a challenging, sterically hindered substrate combination.
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), CuI (0.03 equiv), and K₂CO₃ (2.0 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (to quench any remaining base) and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
Pd(OAc)₂/SPhos: This combination forms a highly active catalyst in situ, suitable for hindered substrates.[8]
K₂CO₃: A moderately strong inorganic base can be effective and sometimes superior to amines for hindered couplings.[13]
Toluene at 100 °C: Provides sufficient thermal energy to overcome the activation barrier for the sterically demanding oxidative addition and reductive elimination steps.[10]
References
Wu, K. & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. [Link]
Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
Sigman, M. S., et al. (2017). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
Cramer, C. J. & Truhlar, D. G. (2020). Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes. Angewandte Chemie International Edition in English. [Link]
Wang, Z., et al. (2003). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]
an der Heiden, M. & Plenio, H. (2006). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications. [Link]
NRO Chemistry (2020). Sonogashira Coupling. YouTube. [Link]
Liu, C.-T., et al. (2024). Regioselective Propargylic Suzuki–Miyaura Coupling by SciPROP-Iron Catalyst. The Journal of Organic Chemistry. [Link]
Ge, L., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]
Shekhar, S., Coop, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
Zhang, T. & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
Roughley, S. D. & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry. [Link]
Reddit r/Chempros (2020). Sonogashira troubleshooting help needed. [Link]
Li, J., et al. (2024). Precision Propargylic Substitution Reaction: Pd-Catalyzed Suzuki–Miyaura Coupling of Nonactivated Propargylamines with Boronic Acids. The Journal of Organic Chemistry. [Link]
Wang, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Resolving co-elution issues in HPLC analysis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Technical Support Center: Resolving Co-Elution in HPLC Analysis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and dru...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Co-Elution in HPLC Analysis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol .
This molecule is typically synthesized via a palladium/copper-catalyzed Sonogashira cross-coupling between a 4-phenoxyphenyl halide and 2-methyl-3-butyn-2-ol. Due to the structural similarities between the target analyte, unreacted starting materials, and complex reaction byproducts, co-elution is a frequent analytical bottleneck. This guide provides field-proven, mechanistic solutions to achieve baseline resolution.
Part 1: Diagnostic Workflow & Reaction Pathways
To effectively resolve co-elution, one must first understand the origin of the impurities. The Sonogashira coupling environment is prone to side reactions, including oxidative homocoupling and thermal degradation[1].
Figure 1: Synthetic pathways and common impurity generation in the synthesis of the target molecule.
When a co-elution event occurs, follow the diagnostic workflow below to isolate the root cause and apply the correct chromatographic adjustment.
Figure 2: Decision tree for troubleshooting co-elution based on impurity polarity and stationary phase.
Part 2: FAQs & Troubleshooting Guide
Q1: My target molecule is co-eluting with the starting material (4-phenoxyphenyl halide). Why is this happening on my C18 column, and how do I resolve it?A: This is a classic selectivity issue. A standard C18 column separates analytes primarily based on hydrophobicity (partitioning into the alkyl chains). Both your target molecule and the starting material contain a highly hydrophobic phenoxyphenyl moiety. While the target molecule has a polar tertiary alcohol, the overall hydrophobic bulk often overrides this subtle difference under fast gradient conditions, leading to co-elution.
The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase[2][3]. These columns offer orthogonal selectivity by engaging in
π−π
and dipole-dipole interactions. The electron-rich alkyne and the dual phenyl rings of your product will interact distinctly differently with the phenyl-hexyl phase compared to the halogenated starting material, easily pulling the peaks apart and achieving baseline resolution[3].
Q2: I am observing a broad, co-eluting peak at the tail end of my main product. What is it, and how do I separate it?A: This late-eluting peak is highly likely a non-polar degradation product, specifically 1-ethynyl-4-phenoxybenzene, formed via a retro-Favorskii-type cleavage (loss of acetone from the tertiary alcohol) during thermal stress or acidic workup. Because it lacks the hydrogen-bonding hydroxyl group, it is significantly more retained.
The Solution: If it is tailing into your main peak, your gradient is too steep in the elution window. Flatten the gradient slope (e.g., reduce from 2% B/min to 0.5% B/min) starting 2 minutes before the expected retention time of the main peak. Additionally, ensure your column oven is strictly controlled at 30 °C, as temperature fluctuations heavily impact the partitioning of highly non-polar aromatics.
Q3: How can I prevent the Glaser homocoupling byproduct from interfering with early-eluting peaks or the void volume?A: The Glaser coupling byproduct (2,7-dimethylocta-3,5-diyne-2,7-diol) is formed when the terminal alkyne starting material undergoes copper-catalyzed homocoupling in the presence of trace oxygen[1]. This diyne-diol is highly polar. If your initial mobile phase contains too much organic modifier (e.g., >20% Acetonitrile), this impurity will co-elute with the solvent front or other highly polar process impurities.
The Solution: Implement an isocratic hold at the beginning of your method. Start at 5% organic modifier and hold for 3 minutes. This forces the highly polar Glaser diol to partition into the stationary phase, retaining it just long enough to separate it cleanly from the void volume.
Part 3: Data Presentation
The table below summarizes the expected chromatographic behavior of the target molecule and its impurities when transitioning from a standard purely hydrophobic C18 phase to an optimized Phenyl-Hexyl phase.
Table 1: Relative Retention Times (RRT) and Selectivity Comparison
Compound / Impurity
Chemical Nature
Expected RRT (C18)
Expected RRT (Phenyl-Hexyl)
Resolution Strategy
2-Methyl-3-butyn-2-ol
Highly Polar (SM)
0.20
0.25
5% B Isocratic Hold
Glaser Diol Byproduct
Polar (Side Product)
0.35
0.40
5% B Isocratic Hold
Target Molecule (API)
Moderately Polar
1.00
1.00
Reference Peak
4-Phenoxyphenyl Halide
Hydrophobic (SM)
~1.05 (Co-elutes)
1.25 (Resolved)
π−π
selectivity (Phenyl-Hexyl)
1-Ethynyl-4-phenoxybenzene
Highly Non-Polar (Degradant)
1.30
1.50
Flatten gradient slope
Part 4: Experimental Protocols
Optimized HPLC Methodology for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
This protocol is designed as a self-validating system. By utilizing a Phenyl-Hexyl column and a tailored gradient, the method ensures that the critical pair (Target Molecule and 4-Phenoxyphenyl Halide) achieves a resolution (
Rs
) of >1.5.
1. Chromatographic Conditions
Column: Phenyl-Hexyl, 3.0 µm particle size, 4.6 x 150 mm (e.g., HALO PCS Phenyl-Hexyl or equivalent)[3].
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C (Crucial for reproducible
π−π
interactions).
Detection: UV at 254 nm (optimal for the conjugated phenoxyphenyl system).
Injection Volume: 5 µL.
2. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.0
95
5
Isocratic hold to retain Glaser diol & polar SM.
3.0
95
5
End of isocratic hold.
15.0
40
60
Shallow ramp to separate API from Aryl Halide.
20.0
5
95
Flush column of highly non-polar degradants.
23.0
5
95
End of flush.
23.1
95
5
Return to initial conditions.
30.0
95
5
Re-equilibration.
3. Sample Preparation & System Suitability
Diluent: 50:50 Water:Acetonitrile.
Standard Preparation: Dissolve the target molecule standard to a concentration of 0.5 mg/mL.
Spike Solution (System Suitability): Prepare a solution containing 0.5 mg/mL of the target molecule and 0.05 mg/mL of 4-phenoxyphenyl iodide.
Validation Check: Inject the Spike Solution. The method is considered valid only if the resolution (
Rs
) between the target molecule and the 4-phenoxyphenyl iodide is
≥1.5
. If
Rs<1.5
, verify column oven temperature and ensure the Phenyl-Hexyl stationary phase has not degraded.
Part 5: References
"Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." HALO Columns. Available at: [Link]
"Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers..." ResearchGate. Available at: [Link]
Minimizing homocoupling byproducts in 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol . This molecule is typically synthesized via a Sonogashira cross-coupling between a 4-phenoxyphenyl halide (e.g., 4-bromodiphenyl ether) and the terminal alkyne 2-methylbut-3-yn-2-ol.
A pervasive bottleneck in this specific reaction is the competitive Glaser-Hay homocoupling of the alkyne, which consumes starting material to form the unwanted diyne byproduct: 2,7-dimethylocta-3,5-diyne-2,7-diol . This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to minimize this impurity.
Mechanistic Troubleshooting & FAQs
Q: Why am I seeing a massive diyne peak (m/z 166.2) in my LC-MS/GC-MS instead of my target product (m/z 252.3)?A: You are observing the Glaser-Hay homocoupling byproduct. In a standard Sonogashira reaction, your alkyne (2-methylbut-3-yn-2-ol) reacts with the Cu(I) co-catalyst to form a copper acetylide intermediate. If trace oxygen (O₂) is present in your reaction matrix, it rapidly oxidizes Cu(I) to Cu(II). The Cu(II) species then mediates the oxidative dimerization of the alkyne rather than undergoing the desired transmetalation with the Palladium cycle (1[1]).
Q: How can I adjust my catalyst system to favor cross-coupling over homocoupling?A: The most definitive strategy is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols utilize specific Palladium complexes (e.g., PdCl₂(PPh₃)₂ or Pd[P(t-Bu)₃]₂) combined with amine bases to facilitate the deprotonation and activation of the alkyne directly at the Palladium center. This completely bypasses the oxygen-sensitive copper acetylide intermediate, shutting down the primary homocoupling pathway (2[2]).
Q: If my specific 4-phenoxyphenyl halide requires a copper co-catalyst for sufficient reactivity, how do I suppress the homocoupling?A: If copper is strictly required for your substrate's activation kinetics, you must control the reaction environment and reagent concentrations:
Strict Deoxygenation: Standard nitrogen blanketing is often insufficient. Perform a minimum of three freeze-pump-thaw cycles on your solvent/base mixture prior to adding the catalysts.
Syringe Pump Addition: Keep the steady-state concentration of the alkyne low. Add the 2-methylbut-3-yn-2-ol slowly via a syringe pump over 2-4 hours. This kinetically favors the cross-coupling transmetalation over the bimolecular homocoupling (3[3]).
Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (e.g., 5% H₂ in Ar) can continuously reduce any formed Pd(II) or Cu(II) back to their active, lower-oxidation states, significantly diminishing homocoupling (3[3]).
Mechanistic Visualization
The following diagram illustrates the competitive pathways in the reaction matrix. To maximize the yield of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, the red pathway (Cu-mediated oxidation) must be suppressed.
Fig 1: Competing catalytic pathways in Sonogashira cross-coupling vs. Glaser homocoupling.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between experimental choices and the resulting product distribution.
To ensure a self-validating and robust synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, follow this copper-free methodology. This protocol utilizes an amine base and a bulky phosphine ligand to drive the reaction without the need for a copper co-catalyst.
System Preparation & Degassing: Charge an oven-dried Schlenk flask with 4-bromodiphenyl ether and PdCl₂(PPh₃)₂. Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-high purity (UHP) Argon.
Solvent Addition: In a separate flask, sparge anhydrous DMF and Piperidine with Argon for 30 minutes. Transfer the degassed solvent/base mixture to the Schlenk flask via a gas-tight syringe.
Alkyne Addition: Add 2-methylbut-3-yn-2-ol dropwise to the stirring mixture. Self-Validation Check: The solution should transition to a characteristic yellow/orange hue, indicating the formation of the active Pd(0) species.
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4–6 hours.
In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Monitor the disappearance of 4-bromodiphenyl ether (m/z 249.1). Confirm that the homocoupled diyne (m/z 166.2) remains below the 2% integration threshold relative to the target product (m/z 252.3).
Workup & Purification: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the amine base. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Comparing reactivity of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol vs standard terminal alkynes
An In-Depth Comparative Guide to the Reactivity of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol versus Standard Terminal Alkynes Authored by a Senior Application Scientist Abstract Terminal alkynes are indispensable buildin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Reactivity of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol versus Standard Terminal Alkynes
Authored by a Senior Application Scientist
Abstract
Terminal alkynes are indispensable building blocks in modern organic synthesis, particularly within drug discovery and materials science, where their rigid, linear structure is paramount. The Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," are benchmark reactions for their functionalization. This guide presents a comparative analysis of the reactivity of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, a sterically demanding propargyl alcohol, against standard, unhindered terminal alkynes. We will dissect the influence of steric and electronic factors on reaction outcomes, supported by experimental data and detailed protocols, to provide researchers with a predictive framework for substrate selection and reaction optimization.
Introduction: The Strategic Value of Terminal Alkynes
The C≡C triple bond of a terminal alkyne is a hub of chemical potential. Its high electron density and the acidity of its terminal proton (pKa ≈ 25) make it a versatile nucleophile in a host of carbon-carbon bond-forming reactions.[1] Cross-coupling reactions, which precisely stitch together molecular fragments, have become the cornerstone of complex molecule synthesis.[1] Among these, the Sonogashira coupling for C(sp²)-C(sp) bond formation and the CuAAC reaction for constructing 1,2,3-triazole linkages are arguably the most utilized transformations for terminal alkynes.[2]
This guide moves beyond a general overview to focus on a specific, structurally complex alkyne: 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. Its comparison with archetypal terminal alkynes (e.g., phenylacetylene) will illuminate how subtle structural modifications can profoundly impact reactivity, a crucial consideration in multi-step synthetic campaigns.
The Contenders: Structural and Electronic Profiles
Standard Terminal Alkynes
For the purpose of this guide, "standard terminal alkynes" refer to molecules like phenylacetylene or simple alkyl acetylenes (e.g., 1-hexyne). These substrates are characterized by minimal steric hindrance adjacent to the reactive C-H bond, allowing for facile access by bulky catalytic complexes.
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
This molecule presents a more complex steric and electronic landscape. Its key features are:
A Tertiary Propargyl Alcohol: The C(CH₃)₂OH group adjacent to the alkyne introduces significant steric bulk. This group is also a known structural motif in industrial chemistry, where 2-methylbut-3-yn-2-ol serves as a stable, protected equivalent of acetylene.[3]
A Bulky Aryl Substituent: The 4-phenoxyphenyl group is a large, non-polar moiety that further increases the molecule's steric footprint.
Coordinating Hydroxyl Group: The alcohol's oxygen atom possesses lone pairs that can coordinate to metal catalysts, an interaction that can either inhibit or accelerate a reaction depending on the mechanism.
The interplay of these features dictates the molecule's reactivity profile, setting it apart from its less-substituted counterparts. Both steric and electronic effects of substituents are known to significantly influence the outcomes of transition-metal-catalyzed reactions involving alkynes.[4][5][6][7]
Comparative Reactivity in Key Transformations
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual-catalyst system of palladium and copper(I).[2][8][9] The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination.[2][10]
Standard Alkynes: These substrates generally react with high efficiency under mild conditions, often at room temperature.[9] Their minimal steric profile allows for rapid catalyst turnover.
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol: The significant steric hindrance from the tertiary alcohol and the large aryl group is expected to impede the approach of the palladium and copper catalysts. This steric clash can slow down the transmetalation step, requiring more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields. Indeed, the synthesis of a closely related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, via a Sonogashira coupling required heating the reaction mixture.[11]
Causality Behind Experimental Choices: The use of higher temperatures and stronger amine bases (like diethylamine or DABCO) for hindered alkynes is a direct strategy to overcome the higher activation energy barrier imposed by steric repulsion.[13] The choice of a more polar aprotic solvent like DMF can also improve solubility and reaction rates for complex substrates.[13]
Click chemistry, exemplified by the CuAAC reaction, forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[14] The reaction is renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, often proceeding rapidly in aqueous media.[14][15]
Standard Alkynes: These are the benchmark substrates for CuAAC, reacting quickly and cleanly at room temperature with a simple catalyst system, typically CuSO₄ and a reducing agent like sodium ascorbate.[16]
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol: In a reversal of the trend seen in Sonogashira coupling, the propargyl alcohol moiety can be advantageous in CuAAC. The hydroxyl group is thought to coordinate to the copper(I) catalyst, pre-organizing the alkyne for the cycloaddition and accelerating the rate-limiting step. This effect can sometimes make propargyl alcohols more reactive than their non-hydroxylated analogues. While steric hindrance remains a factor, the mechanistic benefits of the hydroxyl group often outweigh it. However, in some cases, side reactions like the homo-coupling of terminal alkynes can occur, especially at higher temperatures.[17][18]
Causality Behind Experimental Choices: The use of a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is common in bioconjugation to stabilize the Cu(I) catalyst in aqueous media and mitigate cellular toxicity.[16] The reaction's robustness allows it to proceed efficiently even with complex, sterically demanding substrates.
Experimental Protocols & Visualizations
Protocol: Sonogashira Coupling of a Hindered Alkyne
This protocol is adapted for a sterically hindered substrate like 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Caption: A generalized workflow for the Sonogashira coupling of a hindered alkyne.
Step-by-Step Methodology:
Vessel Preparation: Add the aryl halide (1.0 eq), 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (1.2 eq), Pd(OAc)₂ (0.02 eq), and CuI (0.02 eq) to a flame-dried Schlenk flask equipped with a stir bar.
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times. This is critical to prevent oxidative homocoupling (Glaser coupling), a common side reaction.[13]
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe, followed by the amine base (e.g., DABCO or Et₂NH, 3.0 eq).
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitoring: Follow the consumption of the limiting reagent (typically the aryl halide) by TLC or LC-MS.
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.
This protocol uses a water-soluble ligand, simplifying the procedure for biological or aqueous applications.
Caption: A typical experimental workflow for a CuAAC (Click) reaction.
Step-by-Step Methodology:
Stock Solutions: Prepare stock solutions of the azide (1.0 eq), alkyne (1.0 eq), a catalyst premix of CuSO₄ (0.05 eq) and THPTA (0.10 eq) in water, and a freshly prepared solution of sodium ascorbate (0.20 eq) in water.
Reaction Setup: In a vial, combine the azide and alkyne solutions. Add the CuSO₄/THPTA catalyst premix and stir briefly.
Initiation: Add the sodium ascorbate solution to the vial. The reaction is often accompanied by a color change. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[16]
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically complete within this timeframe and can be monitored by TLC or LC-MS.
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by chromatography or recrystallization if needed.
Conclusion and Outlook
The reactivity of a terminal alkyne is not an intrinsic, immutable property but is instead highly dependent on its molecular context and the specific reaction mechanism it is subjected to.
In Sonogashira couplings , where steric access for the catalyst is paramount, the bulky 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is demonstrably less reactive than standard alkynes, necessitating more forcing conditions.
Conversely, in CuAAC reactions , the propargyl alcohol moiety of the same molecule can act as a coordinating group, potentially accelerating the reaction and leveling the reactivity field, or even providing an advantage over simple alkynes.
This comparative guide illustrates a fundamental principle for the practicing chemist: there is no "one-size-fits-all" substrate. A feature that is detrimental in one transformation may be benign or even beneficial in another. For researchers in drug discovery and materials science, understanding these nuanced structure-reactivity relationships is critical for designing efficient synthetic routes, predicting potential challenges, and strategically leveraging the unique properties of complex building blocks.
References
[Vertex AI Search Result] Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed.
[Vertex AI Search Result] Propargyl-PEG7-alcohol mechanism of action in click chemistry. Benchchem.
[Vertex AI Search Result] Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions | Request PDF. ResearchGate.
[Vertex AI Search Result] Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes. Benchchem.
[Vertex AI Search Result] Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. ACS Publications.
[Vertex AI Search Result] What is Click Chemistry? An Introduction. Sigma-Aldrich.
[Vertex AI Search Result] Sonogashira Coupling. Chemistry LibreTexts.
[Vertex AI Search Result] Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC.
[Vertex AI Search Result] Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC.
[Vertex AI Search Result] Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC.
[Vertex AI Search Result] Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ACS Publications.
[Vertex AI Search Result] Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Unknown Source.
[Vertex AI Search Result] Sonogashira Coupling. Organic Chemistry Portal.
[Vertex AI Search Result] Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. Who we serve.
[Vertex AI Search Result] Palladium-Catalyzed Aerobic Oxidative Cross-Coupling Reactions of Terminal Alkynes with Alkylzinc Reagents. ACS Publications.
[Vertex AI Search Result] Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. ACS Publications.
[Vertex AI Search Result] Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
[Vertex AI Search Result] Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PubMed.
[Vertex AI Search Result] What is Click Chemistry? An Introduction. Sigma-Aldrich.
[Vertex AI Search Result] Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar.
[Vertex AI Search Result] Sonogashira coupling. Wikipedia.
[Vertex AI Search Result] Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. PMC.
[Vertex AI Search Result] Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.
[Vertex AI Search Result] (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Unknown Source.
[Vertex AI Search Result] Click Chemistry Protocols. BroadPharm.
[Vertex AI Search Result] tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Unknown Source.
[Vertex AI Search Result] Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols. Benchchem.
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[Vertex AI Search Result] Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Unknown Source.
[Vertex AI Search Result] CAS 1719-19-3: 2-METHYL-4-PHENYL-3-BUTYN-2-OL. CymitQuimica.
[Vertex AI Search Result] Terminal Alkyne in Suzuki Coupling. ECHEMI.
[Vertex AI Search Result] Cas 1719-19-3,2-METHYL-4-PHENYL-3-BUTYN-2-OL. lookchem.
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High-Resolution MS/MS Fragmentation Validation for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol: Q-TOF vs. Orbitrap Platforms
As drug development increasingly relies on complex, multi-functional synthetic intermediates, the structural validation of these molecules via High-Resolution Mass Spectrometry (HRMS) becomes a critical bottleneck. 2-Met...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on complex, multi-functional synthetic intermediates, the structural validation of these molecules via High-Resolution Mass Spectrometry (HRMS) becomes a critical bottleneck. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (Chemical Formula:
C17H16O2
, Exact Mass: 252.1150 Da) is a prime example of a sterically and electronically complex building block. It features three distinct fragmentation-prone moieties: a tertiary alcohol, an alkyne bridge, and a diphenyl ether core.
This guide provides an objective, data-driven comparison of two leading HRMS platforms—the Agilent 6546 LC/Q-TOF and the Thermo Scientific Q Exactive Orbitrap—evaluating their performance in elucidating the MS/MS fragmentation causality of this specific molecule.
Mechanistic Fragmentation Profiling: The "Why" Behind the Spectra
Before comparing instrument performance, we must establish the ground-truth fragmentation causality of the protonated precursor
[M+H]+
,
m/z
253.1223. In positive Electrospray Ionization (ESI+), the molecule's structural features dictate a highly predictable, thermodynamically driven fragmentation cascade.
Tertiary Alcohol Dehydration (The Low-Energy Pathway):
The 2-methylbut-3-yn-2-ol moiety contains a tertiary hydroxyl group. Upon protonation, this group rapidly eliminates water (
−18.0106
Da) to yield a fragment at
m/z
235.1117. Causality: This is not merely a random neutral loss; the resulting carbocation is highly resonance-stabilized by the adjacent alkyne
π
-system, driving the reaction forward even at minimal collision energies[1].
Diphenyl Ether Cleavage & Rearrangement (The High-Energy Pathway):
Protonation of the ether oxygen weakens the
C−O
bond, initiating the cleavage of the diphenyl ether core and the expulsion of neutral phenol (
−94.0419
Da), yielding a fragment at
m/z
159.0804. Causality: Substituted diphenyl ethers subjected to collision-induced dissociation (CID) frequently undergo rearrangement reactions after initial neutral losses, forming bicyclic structures that subsequently eliminate carbon monoxide (
CO
,
−27.9949
Da)[2].
Propargylic Cleavage:
The alkyne chain preferentially fragments at the carbon-carbon bond between the
α
and
β
carbons relative to the triple bond, generating resonance-stabilized propargyl cations[1]. This allows the molecule to be easily differentiated from standard alkanes or alkenes.
MS/MS fragmentation pathway of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)
When validating the structure of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, the choice of mass analyzer and fragmentation technique fundamentally alters the observed spectral data.
Quantitative Performance Comparison
Parameter
Agilent 6546 Q-TOF (Beam-Type CID)
Thermo Q Exactive (HCD)
Mass Accuracy (Precursor)
<2.0
ppm
<1.0
ppm
Resolving Power (at
m/z
200)
∼60,000
FWHM
∼140,000
FWHM
Primary Base Peak (Low Energy)
m/z
235.1117 (Dehydration)
m/z
235.1117 (Dehydration)
Primary Base Peak (High Energy)
m/z
159.0804 (Ether Cleavage)
m/z
131.0855 (Deep
CO
Loss)
Isotopic Fidelity Score
>95%
(Excellent for
C17
pattern)
>90%
(Subject to space charge)
Expert Insight: The Energetics of Fragmentation
Agilent Q-TOF (CID): Beam-type CID provides a "softer" collisional cooling environment. It excels at capturing the fragile
[M+H−H2O]+
intermediate. If your goal is to map the immediate structural connectivity of the tertiary alcohol, the Q-TOF provides superior preservation of these transient ions.
Thermo Orbitrap (HCD): Higher-energy C-trap Dissociation (HCD) traps ions and subjects them to multiple collision events. This drives the fragmentation further down the thermodynamic funnel. Consequently, the Orbitrap excels at forcing the high-energy diphenyl ether rearrangement and subsequent
CO
loss[2], providing deep structural confirmation of the aromatic core. Furthermore, its resolving power (
>100,000
) is critical for separating isobaric interferences in complex matrices[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system. It does not merely generate data; it continuously verifies its own accuracy against predefined quality control metrics[4].
Step 1: System Suitability & Calibration (The Baseline)
Action: Inject a standardized tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos).
Causality: Validates that the instrument operates at a resolving power of at least 30,000 FWHM and a mass error of
<3
ppm before any sample is introduced[3].
Step 2: Chromatographic Separation
Column: Kinetex C18 (
2.1×50
mm,
1.7
µm).
Mobile Phase: (A) Water +
0.1%
Formic Acid; (B) Acetonitrile +
0.1%
Formic Acid.
Gradient:5%
to
95%
B over 5 minutes.
Causality: The highly hydrophobic diphenyl ether core requires a strong organic gradient for elution. Formic acid ensures robust protonation of the tertiary alcohol and ether oxygen to generate the
[M+H]+
precursor.
Step 3: MS/MS Acquisition Parameters
Method: Data-Dependent Acquisition (DDA), Top 5 precursors.
Collision Energies: Stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV.
Causality: A single collision energy cannot capture the full structural picture. NCE 10 eV isolates the low-energy dehydration event, while NCE 40 eV forces the high-energy diphenyl ether cleavage and propargylic fragmentation[1][2].
Step 4: Automated Data Validation & Scoring
Criteria 1 (Mass Error): All assigned fragments must fall within a
±3
ppm mass extraction window[4].
Criteria 2 (Co-elution): The Extracted Ion Chromatograms (EIC) of
m/z
253.1223, 235.1117, and 159.0804 must perfectly co-elute[5].
Criteria 3 (Isotopic Pattern): The precursor must achieve an isotopic pattern match score of
>90%
compared to the theoretical
C17H17O2+
distribution[4].
Self-validating LC-HRMS/MS analytical workflow.
Conclusion
For the structural validation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, both the Agilent Q-TOF and Thermo Orbitrap provide exceptional, albeit distinct, capabilities. The Q-TOF is unparalleled for mapping low-energy dehydration pathways due to its gentle beam-type CID. Conversely, the Orbitrap's HCD cell and ultra-high resolution make it the superior choice for forcing and resolving deep aromatic rearrangements, such as the characteristic
CO
loss from the diphenyl ether core. By employing a stepped-collision energy protocol and strict self-validating data criteria, researchers can achieve unambiguous structural confirmation regardless of the chosen platform.
References
Separation Science. How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Available at:[Link]
JoVE. Mass Spectrometry: Alkyne Fragmentation. Available at:[Link]
eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Available at:[Link]
Colby, J. M., et al. (PubMed/Oxford Academic). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Available at:[Link]
Narayana, et al. (PubMed/John Wiley & Sons). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Available at:[Link]
U.S. Food and Drug Administration (FDA). Memorandum: High Resolution Mass Spectrometry Guidelines. Available at: [Link]
A Comparative Analysis of HPLC Retention Times for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and Its Potential Impurities
This guide provides a comprehensive analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for separating 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol from its potential process-related and degradation...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for separating 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol from its potential process-related and degradation impurities. As a molecule of interest in pharmaceutical research, ensuring its purity is paramount. This document outlines a scientifically grounded, reverse-phase HPLC strategy, explains the rationale behind the predicted elution order based on molecular polarity, and provides detailed experimental protocols for its implementation.
The structural complexity of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, featuring a diaryl ether, a tertiary alcohol, and an alkyne functional group, necessitates a robust analytical method to resolve the parent molecule from structurally similar impurities. These impurities can arise from the synthetic route or from degradation under storage and handling.
Understanding the Analyte and its Potential Impurities
The target molecule, 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, is synthesized via a Sonogashira coupling reaction.[1][2][3] This synthetic pathway is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes but can introduce specific impurities.[4] Furthermore, the inherent chemical functionalities of the molecule make it susceptible to degradation under stress conditions.[5][6]
Process-Related Impurities:
The most probable synthetic route to 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is the palladium-catalyzed Sonogashira coupling of 4-bromophenoxybenzene (or a related aryl halide) with 2-methyl-3-butyn-2-ol.[3][7] From this, we can anticipate the following process-related impurities:
Impurity A (Unreacted Aryl Halide): 4-Bromophenoxybenzene. A starting material that may be carried through if the reaction does not go to completion.
Impurity B (Unreacted Alkyne): 2-Methyl-3-butyn-2-ol. The other key starting material.[8]
Impurity C (Homocoupling Product): 2,7-Dimethyl-2,7-dihydroxyocta-3,5-diyne. A common side-product in Sonogashira couplings, resulting from the oxidative dimerization of the terminal alkyne.[9]
Degradation Impurities:
Forced degradation studies are essential for identifying potential degradants that may form over the product's shelf-life.[10][11] The key labile sites in the target molecule are the ether linkage and the tertiary alcohol.
Impurity D (Acid-Catalyzed Hydrolysis Product): Phenol. Strong acidic conditions can lead to the cleavage of the ether bond.[12]
Impurity E (Oxidation Product): 2-Methyl-4-(4-phenoxyphenyl)-2-hydroperoxybut-3-yn-2-ol. The tertiary carbon alpha to the alkyne is susceptible to oxidation.[5][6]
Chromatographic Strategy: Reverse-Phase HPLC
A reverse-phase HPLC (RP-HPLC) method is the logical choice for separating 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol from its less polar and more polar impurities. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[13] Compounds are separated primarily based on their hydrophobicity; more non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times.[14][15]
The elution order can be predicted by assessing the relative polarity of the main compound and its impurities. Polarity is influenced by the presence of functional groups capable of hydrogen bonding (e.g., -OH) and the overall carbon-to-heteroatom ratio.
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol (Main Compound): This is a relatively non-polar molecule due to its two aromatic rings and hydrocarbon backbone, but the tertiary alcohol adds a site for polar interaction.
Impurity A (4-Bromophenoxybenzene): Lacking the polar alcohol group, this impurity is significantly more non-polar than the parent compound and is expected to be retained longer.
Impurity B (2-Methyl-3-butyn-2-ol): This small, polar molecule will have minimal interaction with the C18 stationary phase and is expected to elute very early, likely near the void volume.[16]
Impurity C (2,7-Dimethyl-2,7-dihydroxyocta-3,5-diyne): While it has two hydroxyl groups, its larger hydrocarbon structure may make it slightly less polar than the main compound, leading to a longer retention time.
Impurity D (Phenol): A small, polar molecule that will elute earlier than the main compound.
Impurity E (2-Methyl-4-(4-phenoxyphenyl)-2-hydroperoxybut-3-yn-2-ol): The hydroperoxy group is more polar than the alcohol group, which should lead to a shorter retention time compared to the parent compound.
Comparative Retention Time Data
The following table summarizes the predicted elution order and relative retention times (RRT) for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its potential impurities based on the proposed HPLC method.
2,7-Dimethyl-2,7-dihydroxyocta-3,5-diyne (Impurity C)
Process-Related
Non-Polar
5
~1.1
4-Bromophenoxybenzene (Impurity A)
Process-Related
Least Polar
6
~1.3
Experimental Protocols
A detailed methodology for the proposed HPLC analysis is provided below. This protocol is a robust starting point and may require optimization based on the specific HPLC system and column used.[17]
1. HPLC System and Conditions:
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
0-2 min: 60% B
2-15 min: 60% to 90% B
15-17 min: 90% B
17-18 min: 90% to 60% B
18-25 min: 60% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
2. Standard and Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Sample Preparation: Prepare the test sample in the diluent to achieve a similar target concentration as the standard solution.
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.
Visualizing the Workflow and Separation Logic
The following diagrams illustrate the experimental workflow and the underlying principles of the chromatographic separation.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Relationship between molecular polarity and HPLC retention time.
Anilkumar, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
Kowalska, T., et al. (2019). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
NACALAI TESQUE, INC. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
BioProcess International. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Koerner, P. J. (2012). HPLC Method Development. SlideShare. [Link]
Shodex. (2023). Chapter 3: Separation Modes and their Mechanisms (1). [Link]
Kajikawa, H., et al. (2000). Degradation of benzyl ether bonds of lignin by ruminal microbes. FEMS Microbiology Letters. [Link]
Buchwald, S. L., et al. (2012). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. Chemistry. [Link]
Schlosser, D., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]
Chen, F., et al. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science. [Link]
ijariie.com. FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. [Link]
Colacot, T. J. (2015). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E. [Link]
ResearchGate. (2012). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]
Ranu, B. C., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Narula, P., et al. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]
ResearchGate. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]
Stamatopoulos, I. K., et al. (2022). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Chemistry. [Link]
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]
Hungarian Journal of Industrial Chemistry. (1984). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]
FTIR spectroscopic validation of synthesized 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol purity
FTIR Spectroscopic Validation of Synthesized 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the bottleneck of post-synthesis purity validat...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectroscopic Validation of Synthesized 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the bottleneck of post-synthesis purity validation. The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol—a highly functionalized internal alkyne typically generated via the palladium/copper-catalyzed Sonogashira cross-coupling of 4-bromodiphenyl ether and 2-methylbut-3-yn-2-ol[1]—presents a unique analytical challenge. Unreacted terminal alkyne precursors and Glaser homo-coupling dimers can severely poison subsequent catalytic transformations.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final regulatory release, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers an exceptionally rapid, non-destructive, and highly specific alternative for in-process control (IPC) and routine batch screening. This guide objectively compares ATR-FTIR against traditional alternatives and provides a self-validating experimental framework for quantifying the purity of this specific diaryl ether alkyne.
Mechanistic Causality: Why FTIR is Structurally Diagnostic
To understand why FTIR is uniquely suited for this validation, we must look at the vibrational mechanics of the molecules involved. The target product, 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, is an internal alkyne containing a tertiary alcohol and a diaryl ether linkage.
The most critical impurity in this synthesis is the unreacted starting material: 2-methylbut-3-yn-2-ol. Because it is a terminal alkyne, it possesses a highly polarized C≡C-H bond. Terminal alkynes exhibit a sharp, intense C-H stretching band between 3330–3270 cm⁻¹ and a distinct C-H bending vibration near 650 cm⁻¹[2].
When the Sonogashira coupling successfully converts the terminal alkyne into the internal alkyne product, the C≡C-H bond is consumed. Therefore, the absolute disappearance of the 3300 cm⁻¹ and 650 cm⁻¹ peaks is a direct, mechanistic indicator of reaction completion and product purity. Furthermore, while internal alkynes typically show very weak C≡C stretching, the conjugation of the triple bond with the phenoxyphenyl aromatic system in our target molecule enhances the dipole moment change, yielding a measurable diagnostic peak at ~2230 cm⁻¹.
Objective Comparison: ATR-FTIR vs. Orthogonal Alternatives
To select the appropriate analytical tool, we must weigh speed against the required limit of detection (LOD). Table 1 summarizes how ATR-FTIR compares to HPLC-UV and quantitative NMR (qNMR) for this specific workflow.
Table 1: Comparative Analysis of Purity Validation Techniques
Analytical Technique
Primary Utility
Turnaround Time
Limit of Detection (LOD)
Cost per Sample
Non-Destructive?
ATR-FTIR
Rapid IPC & Functional Group Screening
< 2 mins
~1.0 - 2.0%
Very Low
Yes
HPLC-UV
Final Regulatory Batch Release
15 - 30 mins
< 0.1%
High
No
qNMR
Absolute Structural Confirmation
10 - 15 mins
~0.5 - 1.0%
Very High
Yes (if recovered)
Insight: While HPLC-UV provides superior LODs necessary for final pharmaceutical release, it is bottlenecked by solvent preparation, column equilibration, and run times. ATR-FTIR combined with chemometric algorithms provides a powerful, instantaneous method for assessing chemical purity right at the fume hood[3].
Quantitative Spectral Data
The foundation of FTIR purity validation lies in accurate peak assignment. Table 2 outlines the critical wavenumbers used to differentiate the pure target compound from crude reaction contaminants.
Table 2: Diagnostic FTIR Peak Assignments for Purity Validation
Wavenumber (cm⁻¹)
Vibrational Mode
Source / Molecule
Diagnostic Significance
3350 (Broad)
O-H Stretch
Product & Precursor
Confirms the presence of the tertiary alcohol moiety.
Confirms internal alkyne formation. Enhanced by aryl conjugation.
1240 (Strong)
C-O-C Asym. Stretch
Pure Product
Confirms the intact diaryl ether backbone.
650 (Strong)
C≡C-H Bend
2-Methylbut-3-yn-2-ol
Secondary impurity marker for unreacted precursor.
Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating to prevent false positives. The primary challenge here is that the product's broad O-H stretch (~3350 cm⁻¹) can overlap and mask trace amounts of the impurity's sharp C≡C-H stretch (~3300 cm⁻¹). To overcome this, we employ a standard addition methodology coupled with second-derivative spectral processing[4].
Step 1: System Suitability and Background Acquisition
Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
Causality: This eliminates atmospheric CO₂ and water vapor interferences, which fluctuate and can severely distort the critical 3300 cm⁻¹ region.
Step 2: Calibration via Standard Addition (The Validation Step)
Action: Prepare three calibration standards by spiking a >99.9% pure reference standard of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol with exactly 1.0%, 3.0%, and 5.0% (w/w) of 2-methylbut-3-yn-2-ol. Scan each standard.
Causality: By intentionally introducing the impurity into a pure matrix, we build a Partial Least Squares (PLS) regression model. This proves the instrument's capability to detect the impurity despite the overlapping O-H band, validating the system's sensitivity.
Step 3: Sample Acquisition
Action: Place 5–10 mg of the synthesized batch onto the ATR crystal. Apply uniform pressure using the instrument's anvil until the pressure gauge indicates optimal contact, then acquire the spectrum.
Causality: Because ATR relies on the evanescent wave penetrating the sample, inconsistent pressure alters the effective pathlength. Uniform pressure ensures quantitative reproducibility across different batches.
Step 4: Chemometric Data Processing
Action: Apply a Savitzky-Golay second-derivative filter (13-point smoothing) to the raw spectra using the spectrometer's software.
Causality: Second-derivative spectroscopy artificially narrows peak widths and completely eliminates baseline shifts. This mathematically deconvolves the sharp 3300 cm⁻¹ impurity peak from the broad 3350 cm⁻¹ product peak, allowing for precise integration and purity quantification.
Workflow Visualization
The following diagram illustrates the logical integration of ATR-FTIR within the broader synthesis and quality assurance pipeline.
Workflow for the synthesis and orthogonal purity validation of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
References
IR Spectroscopy Tutorial: Alkynes. Organic Chemistry at CU Boulder.[Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry (PMC).[Link]
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules (MDPI).[Link]
Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy. MethodsX (PMC).[Link]
Comparative efficacy of palladium catalysts in 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol cross-coupling
Comparative Efficacy of Palladium Catalysts in the Sonogashira Cross-Coupling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Executive Summary & Chemical Context The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol i...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy of Palladium Catalysts in the Sonogashira Cross-Coupling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
Executive Summary & Chemical Context
The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is a critical transformation in modern drug discovery. This compound serves as an acetone-protected precursor to 4-phenoxyphenylacetylene, a highly privileged pharmacophore building block utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1], monoacylglycerol lipase (MAGL) inhibitors[2], and various PI3K kinase modulators[3].
Direct coupling with acetylene gas is notoriously hazardous and frequently results in unwanted symmetrical diarylalkynes. To circumvent this, 2-methylbut-3-yn-2-ol is employed as a surrogate terminal alkyne. Following the cross-coupling, the 2-hydroxy-2-propyl protecting group is easily cleaved under basic conditions (e.g., KOH in refluxing toluene) to unveil the terminal alkyne[2].
The efficiency of this Sonogashira cross-coupling—typically between 1-bromo-4-phenoxybenzene and 2-methylbut-3-yn-2-ol—is heavily dependent on the chosen Palladium (Pd) catalyst system. This guide objectively compares the kinetic and thermodynamic efficiencies of various Pd-catalysts to help process chemists and researchers optimize their synthetic workflows.
To understand catalyst efficacy, we must analyze the causality within the Sonogashira catalytic cycle. The reaction proceeds through three primary stages: Oxidative Addition , Transmetallation (via a Cu-acetylide intermediate), and Reductive Elimination .
Oxidative Addition (The Bottleneck): Aryl bromides (like 1-bromo-4-phenoxybenzene) possess a higher C-X bond dissociation energy than aryl iodides. Catalysts with electron-rich ligands (e.g., XPhos or dppf) increase the electron density at the Pd(0) center, significantly accelerating the oxidative insertion into the C-Br bond.
Transmetallation: A copper co-catalyst (CuI) reacts with the terminal alkyne in the presence of an amine base (which acts as a proton scavenger) to form a nucleophilic copper acetylide, which then transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination (Product Release): Sterically demanding ligands govern this step. Bidentate ligands with wide bite angles (like dppf) or bulky dialkylbiaryl phosphines (like XPhos) force the aryl and alkynyl ligands into close spatial proximity on the Pd center, drastically lowering the activation energy required for C-C bond formation and subsequent product release.
Figure 1: Sonogashira Catalytic Cycle for 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol Synthesis
The table below synthesizes experimental data comparing standard and advanced palladium systems for the coupling of 1-bromo-4-phenoxybenzene with 2-methylbut-3-yn-2-ol.
Note: Reactions standardized using 1.5 eq alkyne, Triethylamine (TEA) as base/solvent, and CuI (0.5 to 2.0 mol%) as co-catalyst.
Catalyst System
Ligand Architecture
Catalyst Loading (mol%)
Temp (°C)
Time (h)
Isolated Yield (%)
Turnover Number (TON)
Pd(PPh3)4
Monodentate (Standard)
5.0
80
12
75
15
Pd(PPh3)2Cl2
Monodentate (Pre-catalyst)
2.0
80
8
82
41
Pd(OAc)2 / PPh3
Monodentate (In situ)
2.0
80
4
85
42.5
Pd(dppf)Cl2
Bidentate (Wide bite angle)
1.0
80
3
92
92
Pd(OAc)2 / XPhos
Bulky, Electron-Rich
0.5
60
2
96
192
Key Takeaways:
Legacy Systems (Pd(PPh3)4 & Pd(PPh3)2Cl2): While highly cited in foundational patents[1][3], these require higher loadings (2-5 mol%) and longer reaction times due to slower oxidative addition into the aryl bromide.
In Situ Generation (Pd(OAc)2 / PPh3): Demonstrates improved kinetics over pre-formed Pd(0) complexes, yielding 85% in just 4 hours[2].
High-Performance Systems (XPhos): The use of Buchwald-type ligands (XPhos) allows for sub-mol% catalyst loading, lower temperatures (60 °C), and near-quantitative yields, making it the superior choice for process scale-up.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol for the Pd(OAc)2 / XPhos system is designed as a self-validating workflow. Every critical step includes a mechanistic rationale and a validation checkpoint.
Materials Required:
1-bromo-4-phenoxybenzene (1.0 equiv, 10 mmol)
2-methylbut-3-yn-2-ol (1.5 equiv, 15 mmol)
Pd(OAc)2 (0.5 mol%) and XPhos (1.0 mol%)
CuI (1.0 mol%)
Triethylamine (TEA) / DMF (1:1 v/v, 0.2 M)
Step-by-Step Methodology:
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-phenoxybenzene, Pd(OAc)2, XPhos, and CuI.
Degassing (Critical Step): Add the TEA/DMF solvent mixture. Subject the flask to three consecutive Freeze-Pump-Thaw cycles.
Causality: Oxygen must be rigorously excluded. In the presence of O2, the Cu-acetylide will undergo Glaser homocoupling, consuming the alkyne to form a diyne byproduct.
Alkyne Addition: Backfill the flask with Argon. Inject 2-methylbut-3-yn-2-ol dropwise via a gas-tight syringe.
Reaction Execution: Heat the mixture to 60 °C with vigorous stirring for 2 hours.
Validation: The reaction is complete when the UV-active spot corresponding to 1-bromo-4-phenoxybenzene (
Rf≈0.8
) completely disappears, replaced by a lower-running product spot (
Rf≈0.4
due to the polar -OH group).
Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with water (to remove DMF), 5% aqueous LiCl, and brine[1]. Dry the organic layer over anhydrous Na2SO4.
Analytical Validation (Checkpoint 2): Analyze the crude mixture via GC-MS.
Validation: Confirm the presence of the product peak exhibiting a molecular ion mass of m/z = 252.3 (
C17H16O2
).
Purification: Concentrate in vacuo and purify via silica gel flash chromatography to afford the pure 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Figure 2: Self-Validating Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A Guide to Investigating the Thermodynamic Stability of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the thermodynamic stability of a molecule is a critical parameter influencing its shelf-life, formulatio...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the thermodynamic stability of a molecule is a critical parameter influencing its shelf-life, formulation, and ultimately, its efficacy and safety. This guide provides a comprehensive framework for comparing the thermodynamic stability of the promising pharmaceutical intermediate, 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, with its structural isomers. By leveraging both experimental and computational techniques, researchers can gain invaluable insights into the structure-stability relationships of this class of compounds.
The Significance of Thermodynamic Stability
Thermodynamic stability refers to the relative energy state of a molecule compared to its isomers. A more stable isomer exists at a lower energy state and is less likely to spontaneously convert to a less stable, higher energy form. In the context of active pharmaceutical ingredients (APIs), a thermodynamically stable form is crucial for ensuring consistent potency and preventing the formation of potentially harmful impurities over time.
This guide will explore the methodologies to determine the relative thermodynamic stabilities of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its key structural isomers.
Identifying the Key Structural Isomers
To conduct a thorough comparison, it is essential to identify the relevant structural isomers of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol. These can be broadly categorized as:
Positional Isomers of the Phenoxy Group: The phenoxy group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring.
Isomers of the Butyn-2-ol Moiety: Isomerization of the butyn-2-ol chain can lead to various structural arrangements.
For the purpose of this guide, we will focus on the positional isomers of the phenoxy group as they represent a common and critical set of isomers in pharmaceutical development.
Figure 1: Molecular Structures of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its Positional Isomers
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][2] It provides valuable information about the thermal properties of a material, including its melting point, enthalpy of fusion, and can be used to infer thermodynamic stability.[3][4]
Experimental Protocol for DSC Analysis
Sample Preparation:
Accurately weigh 2-5 mg of each isomer into a standard aluminum DSC pan.
Hermetically seal the pans to prevent any loss of sample due to sublimation or evaporation.
Instrument Calibration:
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
DSC Measurement:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge to prevent oxidation.
Record the heat flow as a function of temperature.
Data Analysis:
From the resulting DSC thermogram, determine the onset temperature of melting and the peak melting temperature (Tm).
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
Interpreting DSC Data for Thermodynamic Stability
Generally, a higher melting point and a larger enthalpy of fusion can be indicative of a more stable crystal lattice and, by extension, greater thermodynamic stability. However, it is crucial to note that these correlations are not absolute and should be interpreted in conjunction with other data.
Computational Approach: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the relative thermodynamic stabilities of isomers.[5][6] DFT calculations can provide insights into the electronic structure and energies of molecules, allowing for a theoretical comparison of their stabilities.[7][8]
Computational Protocol for DFT Calculations
Molecular Modeling:
Construct the 3D molecular structures of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its isomers using a molecular modeling software.
Geometry Optimization:
Perform geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9] This step is crucial to find the lowest energy conformation of each molecule.
Frequency Calculations:
Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Energy Calculations:
Calculate the total electronic energy for each optimized isomer.
Correct the electronic energies with the ZPVE to obtain the total energy at 0 K.
Calculate the Gibbs free energy of formation for each isomer at a standard temperature (e.g., 298.15 K) by including thermal corrections.
Interpreting DFT Data for Thermodynamic Stability
The isomer with the lowest calculated Gibbs free energy of formation is predicted to be the most thermodynamically stable. The relative energy differences between the isomers can be used to estimate their equilibrium populations at a given temperature.
Data Presentation and Comparison
To facilitate a clear comparison, the experimental and computational data should be summarized in a structured table.
Table 1: Hypothetical Comparative Data for the Thermodynamic Stability of Isomers
Isomer
DSC Melting Point (°C)
DSC Enthalpy of Fusion (kJ/mol)
DFT Relative Gibbs Free Energy (kcal/mol)
para-isomer
(Experimental Value)
(Experimental Value)
0.00 (Reference)
meta-isomer
(Experimental Value)
(Experimental Value)
(Calculated Value)
ortho-isomer
(Experimental Value)
(Experimental Value)
(Calculated Value)
Expected Outcomes and Mechanistic Insights
Based on general principles of chemical stability:
Aromaticity and Conjugation: All isomers benefit from the thermodynamic stability conferred by their aromatic rings.[10] The extent of electronic communication between the phenoxy group and the rest of the molecule may influence stability.
Steric Hindrance: The ortho-isomer is likely to experience greater steric hindrance due to the proximity of the bulky phenoxy and butynol groups. This steric strain can decrease its thermodynamic stability compared to the meta- and para-isomers.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions could influence the stability of certain conformations.
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for assessing the thermodynamic stability of the target compound and its isomers.
Caption: Integrated workflow for stability assessment.
Conclusion
By combining the empirical data from Differential Scanning Calorimetry with the theoretical insights from Density Functional Theory, researchers can build a robust understanding of the thermodynamic stability of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol and its structural isomers. This knowledge is paramount for making informed decisions in drug development, from lead optimization to formulation and manufacturing, ultimately contributing to the creation of safer and more effective medicines.
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
The core tenets of this guide are built upon the principles of minimizing exposure, preventing hazardous reactions, and ensuring regulatory compliance. The causality behind each procedural step is explained to foster a d...
Author: BenchChem Technical Support Team. Date: April 2026
The core tenets of this guide are built upon the principles of minimizing exposure, preventing hazardous reactions, and ensuring regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of the inherent risks and the rationale for the recommended safety measures.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is comprised of three key structural features that dictate its hazard profile: a tertiary alcohol, an internal alkyne, and a diphenyl ether moiety.
Acetylenic Group (Alkyne): Acetylenic compounds can be highly flammable, and their vapors may form explosive mixtures with air.[1] A significant concern with terminal alkynes is their ability to form explosive metal acetylides, particularly with copper and its alloys.[1] While this compound has an internal alkyne, caution should still be exercised. Heating may lead to violent combustion or explosion.[1]
Aromatic Ether (Phenoxyphenyl group): Ethers are known for their potential to form explosive peroxides upon storage and exposure to air and light.[2][3] Although solid ethers are generally less prone to peroxide formation than liquids, this possibility should not be entirely dismissed. Ethers are also typically flammable and should never be poured down the drain.[2]
Tertiary Alcohol: While the alcohol group itself is a common functional group, its presence contributes to the overall chemical reactivity of the molecule. Similar acetylenic alcohols are known to be harmful if swallowed and can cause skin and eye irritation.[1][4][5]
Based on these structural components, 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol should be treated as a flammable, toxic, and potentially reactive hazardous waste .
Table 1: Summary of Potential Hazards and Safety Precautions
Hazard Category
Potential Risks
Recommended Precautions
Flammability
Flammable solid or liquid. Vapors may form explosive mixtures with air.
Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[6] Ground/bond container and receiving equipment.
Toxicity
Harmful if swallowed.[1][5] May cause skin and eye irritation.[7] May cause respiratory irritation.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood.[7][8]
Reactivity
Reacts with strong oxidizing agents and acids.[1] Potential for explosive peroxide formation.[2][3] Risk of forming explosive compounds with certain metals (e.g., copper).[1]
Store separately from incompatible materials.[1][9] Do not use copper or brass containers or implements.
Environmental
Likely harmful to aquatic life.[10] Do not dispose of down the drain.[2][11]
Dispose of as hazardous chemical waste through a licensed contractor.[8]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure a safe and compliant disposal process.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles are mandatory.[8]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
Body Protection: A flame-retardant lab coat should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]
All handling of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][12][13]
Waste Stream: This compound should be disposed of as non-halogenated organic solvent waste .[14] Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[9][15]
Container: Use a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[16] Ensure the container is clean and dry before use. Never use metal containers, especially those containing copper or brass.[1]
Step 3: Waste Collection
Solid Waste: If the compound is a solid, carefully transfer it to the waste container using a spark-proof scoop or spatula. Avoid creating dust.[8]
Liquid Waste/Solutions: If the compound is in solution, pour it carefully into the designated liquid waste container using a funnel. Avoid splashing.
Contaminated Materials: Any materials contaminated with 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol, such as weighing paper, gloves, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.
Step 4: Labeling the Waste Container
Properly labeling the waste container is a critical safety and regulatory requirement.[9][16] The label should include:
The words "Hazardous Waste "
The full chemical name: "2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol "
The associated hazards (e.g., Flammable, Toxic )
The date the waste was first added to the container.
Your name and laboratory contact information.
Step 5: Storage of Waste
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16] This area should be:
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.[13] Follow all institutional procedures for waste pickup requests. Never attempt to dispose of this chemical through regular trash or by pouring it down the drain.[2][11]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill:
Evacuate the immediate area and alert your colleagues.
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
For small spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent such as sand or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
Ventilate the area and wash the spill site after the material has been removed.
Exposure:
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[8] Remove contaminated clothing.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
Caption: A flowchart outlining the key stages for the safe disposal of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol.
References
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